molecular formula C11H15FN2 B2777377 2-Fluoro-6-(piperidin-1-yl)aniline CAS No. 1184570-26-0

2-Fluoro-6-(piperidin-1-yl)aniline

Cat. No.: B2777377
CAS No.: 1184570-26-0
M. Wt: 194.253
InChI Key: JPFBDPHCWCWSNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-6-(piperidin-1-yl)aniline (CAS 1184570-26-0) is a fluorinated aniline derivative that serves as a versatile and valuable building block in organic synthesis and medicinal chemistry research. With a molecular formula of C11H15FN2 and a molecular weight of 194.25 g/mol, this compound features both an aniline group and a piperidine moiety, making it a useful intermediate for the construction of more complex molecules (Fluorochem). The incorporation of fluorine atoms and piperidine rings is a common strategy in drug discovery, as these features can significantly influence a compound's potency, selectivity, and metabolic stability (Bioorganic Chemistry). Research into similar aniline and piperidine derivatives highlights their application in developing potential therapeutic agents, including inhibitors for various enzymes and ligands for central nervous system targets (J Med Chem). As a key synthetic intermediate, this compound can be utilized in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, for the formation of C-N bonds (Benchchem). Handle with appropriate care: this compound may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation (Fluorochem). This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoro-6-piperidin-1-ylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN2/c12-9-5-4-6-10(11(9)13)14-7-2-1-3-8-14/h4-6H,1-3,7-8,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPFBDPHCWCWSNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C(=CC=C2)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: 2-Fluoro-6-(piperidin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Architecture, Synthetic Pathways, and Medicinal Chemistry Applications [1]

Abstract

This technical guide provides a comprehensive analysis of 2-Fluoro-6-(piperidin-1-yl)aniline (CAS: 1184570-26-0) , a specialized disubstituted aniline intermediate.[1] Critical to modern drug discovery, this scaffold integrates the metabolic stability of fluorine with the steric bulk and solubility properties of a piperidine ring.[1] This document details its physiochemical profile, validated synthetic protocols, and its strategic utility in designing conformationally restricted kinase inhibitors and GPCR ligands.[1]

Part 1: Molecular Identity & Physiochemical Profile[1]

The unique structural value of this compound lies in its 2,6-substitution pattern .[1] This "ortho-effect" creates significant steric crowding around the primary amine, often forcing the nitrogen lone pair out of planarity with the aromatic ring, a feature exploited to induce atropisomerism in biaryl drug candidates.[1]

Table 1: Core Chemical Data
PropertySpecification
IUPAC Name This compound
CAS Number 1184570-26-0
Molecular Formula C₁₁H₁₅FN₂
Molecular Weight 194.25 g/mol
SMILES NC1=C(N2CCCCC2)C=CC=C1F
Appearance Pale yellow to brown solid (oxidizes upon air exposure)
Solubility Soluble in DMSO, DCM, Methanol; Low solubility in water
pKa (Calculated) ~3.5 - 4.0 (Aniline nitrogen reduced by F-induction)
Storage Inert atmosphere (N₂/Ar), 2-8°C, Dark (Photosensitive)

Part 2: Synthetic Architecture & Protocols[1][4]

The most robust and scalable synthesis relies on a Nucleophilic Aromatic Substitution (SNAr) followed by a Nitro Reduction .[1] This pathway avoids the use of unstable diazonium intermediates and allows for high regioselectivity due to the symmetry of the starting material (2,6-difluoronitrobenzene).[1]

Validated Synthetic Workflow

SynthesisPath Figure 1: Two-step synthesis via regioselective SNAr and catalytic hydrogenation. Start 2,6-Difluoronitrobenzene (Starting Material) Inter Intermediate: 2-Fluoro-6-nitro-1-(piperidin-1-yl)benzene Start->Inter Step 1: SNAr K2CO3, DMF, 60°C Reagent Piperidine (Nucleophile) Reagent->Inter Prod Product: This compound Inter->Prod Step 2: Reduction H2, Pd/C or Fe/NH4Cl

Detailed Experimental Protocol
Step 1: Regioselective SNAr (Substitution)
  • Rationale: The nitro group at position 1 activates the 2 and 6 positions for nucleophilic attack.[1] Since both positions are occupied by fluorine (a good leaving group in SNAr due to high electronegativity stabilizing the Meisenheimer complex), the reaction is facile.[1]

  • Reagents: 2,6-Difluoronitrobenzene (1.0 equiv), Piperidine (1.1 equiv), Potassium Carbonate (K₂CO₃, 2.0 equiv).[1]

  • Solvent: DMF or Acetonitrile (Polar aprotic solvents enhance nucleophilicity).

  • Procedure:

    • Dissolve 2,6-difluoronitrobenzene in DMF under N₂ atmosphere.

    • Add K₂CO₃ followed by the dropwise addition of piperidine at 0°C (Reaction is exothermic).

    • Warm to room temperature and stir for 4-6 hours. Monitor by TLC/LC-MS.

    • Workup: Dilute with water, extract with EtOAc. The organic layer will contain the intermediate 2-fluoro-6-nitro-1-(piperidin-1-yl)benzene .[1]

Step 2: Nitro Group Reduction
  • Rationale: Converting the nitro group to the aniline.[1][2] Catalytic hydrogenation is cleanest, but iron-mediated reduction is preferred if halogen sensitivity (defluorination) is a concern, though aryl fluorides are generally stable to Pd/C.[1]

  • Reagents: H₂ (balloon) and 10% Pd/C OR Iron powder/NH₄Cl.

  • Procedure (Hydrogenation):

    • Dissolve the nitro intermediate in Methanol/THF (1:1).[1]

    • Add 10% Pd/C (5 wt%).[1]

    • Stir under H₂ atmosphere (1 atm) for 2-12 hours.

    • Filtration: Filter through Celite to remove catalyst.[1]

    • Purification: Concentrate and purify via silica gel chromatography (Hexane/EtOAc gradient).

Part 3: Structural Biology & Medicinal Utility[1]

This molecule is not merely a linker; it is a conformational control element .[1] In drug design, particularly for kinase inhibitors (e.g., SHP2, KRAS), the 2,6-disubstitution pattern is used to lock the molecule into a specific atropisomer or to induce a "twist" that matches the binding pocket.[1]

Structure-Activity Relationship (SAR) Logic[1]

SAR_Logic Figure 2: Pharmacophore contributions of the this compound scaffold. Center Aniline Core (Scaffold) F_Atom 2-Fluoro (Metabolic Block) Center->F_Atom Electronic Withdrawal Pip 6-Piperidinyl (Solubility & Sterics) Center->Pip Orthogonal Twist NH2 NH2 Group (H-Bond Donor) Center->NH2 Hinge Binder

[1]

  • The Fluorine (Position 2): Blocks metabolic oxidation at the ortho-position and lowers the pKa of the aniline nitrogen, potentially improving bioavailability and reducing hERG liability compared to non-fluorinated analogs.[1]

  • The Piperidine (Position 6): Provides significant bulk.[3] This forces the aniline NH₂ to twist out of plane relative to the benzene ring.[1] This "pre-organization" reduces the entropy penalty upon binding to the target protein.[1] It also enhances lipid solubility (LogP modulation).[1]

  • The Aniline (Position 1): Serves as the primary attachment point (via amide coupling or Buchwald-Hartwig amination) to the rest of the drug molecule, often acting as a hinge binder in kinase targets.[1]

Part 4: Analytical Characterization

To validate the synthesis, the following analytical signatures are expected:

  • ¹H NMR (DMSO-d₆):

    • Aromatic Region: Three protons.[1][4] The splitting pattern will show coupling to the Fluorine atom (¹J_CF ~240 Hz in ¹³C, but H-F coupling is also visible).[1]

    • Amine: Broad singlet around 4.0–5.0 ppm (2H, NH₂).[1]

    • Piperidine: Multiplets in the aliphatic region (1.5 ppm and 2.8–3.0 ppm).

  • ¹⁹F NMR: A single distinct peak around -120 to -130 ppm (typical for aryl fluorides).[1]

  • Mass Spectrometry (ESI+): [M+H]⁺ peak at m/z 195.25.

References

  • Sigma-Aldrich. (n.d.).[1] this compound Product Specification. Retrieved from [1][5]

  • BLD Pharm. (n.d.).[1][6] this compound CAS 1184570-26-0 Technical Data. Retrieved from

  • European Patent Office. (2015).[1] Synthesis of piperazine/aniline intermediates (Vortioxetine analogues). Patent EP2894154.[1] Retrieved from

  • National Institutes of Health (NIH). (2025).[1] Piperidine-containing drugs and biological activity. PubMed Central.[1] Retrieved from

  • ChemicalBook. (n.d.).[1] this compound Properties and Safety. Retrieved from

Sources

Introduction: The Significance of 2-Fluoro-6-(piperidin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Preparation of 2-Fluoro-6-(piperidin-1-yl)aniline

This compound is a substituted aromatic amine of significant interest to the pharmaceutical and materials science sectors. Its unique trifunctional structure, featuring an aniline moiety, a fluorine atom, and a piperidine ring, makes it a versatile building block for the synthesis of complex molecules. The fluorine atom can modulate physicochemical properties such as lipophilicity and metabolic stability, while the aniline and piperidine groups provide reactive handles for constructing larger scaffolds. This guide provides a detailed exploration of the primary synthetic methodologies for preparing this compound, offering field-proven insights into experimental design and execution for researchers and drug development professionals.

Two principal strategies dominate the synthesis of this target molecule: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination . Each approach offers distinct advantages and challenges, which will be discussed in detail.

Method 1: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

This is arguably the most direct and atom-economical approach, predicated on the reaction of an electron-deficient aryl fluoride with piperidine. The key to success lies in the strategic use of an activating group—typically a nitro group—to facilitate the substitution, followed by its conversion to the desired amine.

Core Principle: The SNAr Mechanism

Nucleophilic aromatic substitution (SNAr) is a stepwise addition-elimination process.[1] For this synthesis, the reaction proceeds as follows:

  • Nucleophilic Attack: The nucleophile (piperidine) attacks the electron-deficient carbon atom bearing a fluoride leaving group. This step is favored by the presence of a strong electron-withdrawing group (EWG), such as a nitro group (-NO₂), positioned ortho or para to the leaving group. This EWG stabilizes the resulting negative charge in the intermediate Meisenheimer complex.[1]

  • Elimination: The aromaticity of the ring is restored by the expulsion of the fluoride anion, which is a competent leaving group.

The overall strategy is a robust two-step sequence: SNAr followed by nitro group reduction.

Synthetic Workflow: SNAr Pathway

SNAr_Workflow cluster_0 Step 1: SNAr Reaction cluster_1 Step 2: Nitro Reduction Start 1,2-Difluoro-3-nitrobenzene Intermediate 1-(2-Fluoro-6-nitrophenyl)piperidine Start->Intermediate Base (e.g., K₂CO₃) Solvent (e.g., DMF) Heat Piperidine Piperidine Piperidine->Intermediate FinalProduct This compound Intermediate->FinalProduct Reducing Agent (e.g., H₂, Pd/C) Solvent (e.g., EtOH)

Caption: SNAr synthesis of the target compound.

Experimental Protocols

Starting Material: The key precursor is 1,2-Difluoro-3-nitrobenzene (CAS 364-74-9).[2] This can be synthesized from 2,3-dichloronitrobenzene via a halogen exchange (Halex) reaction using an alkali metal fluoride like KF.[3]

Step 1: Synthesis of 1-(2-Fluoro-6-nitrophenyl)piperidine

  • Causality: In 1,2-difluoro-3-nitrobenzene, both fluorine atoms are activated by the ortho-nitro group. However, the fluorine at the C2 position is sterically less hindered than the one at C1, favoring selective substitution at C2 by a bulky nucleophile like piperidine. A non-nucleophilic base is required to neutralize the HF generated in situ. A polar aprotic solvent like DMF or DMSO is ideal for SNAr reactions as it solvates the cation of the base, enhancing the nucleophilicity of the piperidine.[4]

  • Detailed Protocol:

    • To a solution of 1,2-difluoro-3-nitrobenzene (1.0 eq) in anhydrous dimethylformamide (DMF, ~5-10 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add piperidine (1.2 eq).

    • Add anhydrous potassium carbonate (K₂CO₃) (2.0-3.0 eq) to the mixture.

    • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 3-6 hours.

    • Upon completion, cool the mixture to room temperature and pour it into ice-water.

    • Extract the aqueous mixture with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography (silica gel, hexane/ethyl acetate gradient) if necessary.

Step 2: Reduction of 1-(2-Fluoro-6-nitrophenyl)piperidine to this compound

  • Causality: The reduction of the nitro group to an amine is a standard transformation. Catalytic hydrogenation (e.g., H₂ with Pd/C) is often preferred as it is a clean reaction with water as the only byproduct, and the conditions are typically mild enough to avoid defluorination.[5] Alternative methods like using metals in acidic media (e.g., Fe/HCl or SnCl₂/HCl) are also effective but may require a more rigorous workup to remove metal salts.[6]

  • Detailed Protocol (Catalytic Hydrogenation):

    • Dissolve 1-(2-fluoro-6-nitrophenyl)piperidine (1.0 eq) in ethanol (EtOH) or methanol (MeOH) in a hydrogenation vessel.

    • Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (typically 5-10% by weight of the substrate).

    • Seal the vessel and purge with nitrogen, then introduce hydrogen gas (H₂) via a balloon or a pressurized system (typically 1-3 atm).

    • Stir the mixture vigorously at room temperature. Monitor the reaction by TLC until the starting material is fully consumed (usually 2-12 hours).

    • Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the solvent (EtOH or MeOH).

    • Concentrate the filtrate under reduced pressure to yield the target compound, this compound. The product is often of high purity but can be further purified by chromatography if needed.

Method 2: Synthesis via Palladium-Catalyzed Buchwald-Hartwig Amination

This powerful cross-coupling reaction provides an alternative route, forming the C-N bond between the piperidine and the aryl ring through a catalytic cycle. This method is particularly useful when the SNAr approach is not feasible due to substrate limitations or poor reactivity.

Core Principle: The Buchwald-Hartwig Catalytic Cycle

The Buchwald-Hartwig amination is a palladium-catalyzed reaction that forms a carbon-nitrogen bond between an aryl halide (or triflate) and an amine.[7] The generally accepted mechanism involves:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) complex.

  • Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center, and a base deprotonates the amine to form an amido ligand.

  • Reductive Elimination: The aryl and amido ligands are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst.

The choice of ligand is critical, as it modulates the stability and reactivity of the palladium intermediates throughout the cycle.

Synthetic Workflow: Buchwald-Hartwig Pathway

Buchwald_Workflow cluster_0 Buchwald-Hartwig Cross-Coupling Start 2-Bromo-6-fluoroaniline FinalProduct This compound Start->FinalProduct Piperidine Piperidine Piperidine->FinalProduct Catalyst Pd Precursor (e.g., Pd₂(dba)₃) Ligand (e.g., XantPhos) Base (e.g., NaOtBu) Catalyst->FinalProduct Solvent (e.g., Toluene) Heat

Caption: Buchwald-Hartwig synthesis of the target compound.

Experimental Protocols

Starting Material: The most logical precursor is 2-Bromo-6-fluoroaniline (CAS 65896-11-9).[8] Its synthesis can be challenging. Direct bromination of 2-fluoroaniline often yields a mixture of ortho- and para-isomers.[9] More sophisticated, multi-step routes involving protection, directed ortho-bromination, and deprotection are often required for a clean synthesis on a preparatory scale.[10][11]

  • Detailed Protocol:

    • Set up an oven-dried Schlenk flask or sealed tube under an inert atmosphere (Nitrogen or Argon).

    • To the flask, add the palladium precursor, such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1-2 mol%), and a suitable phosphine ligand, such as XantPhos (2-4 mol%).

    • Add the base, typically a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu, 1.4-2.0 eq).

    • Add the aryl halide, 2-bromo-6-fluoroaniline (1.0 eq).

    • Add anhydrous, degassed toluene as the solvent.

    • Finally, add piperidine (1.2-1.5 eq) via syringe.

    • Seal the vessel and heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS. Reaction times can vary from 4 to 24 hours.

    • After completion, cool the reaction to room temperature and quench by adding water or a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the product with an organic solvent like ethyl acetate.

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the pure this compound.

  • Expertise & Causality: The choice of ligand is crucial. Bulky, electron-rich biarylphosphine ligands (like XantPhos) are often effective as they promote the rate-limiting reductive elimination step.[12] The strong base (NaOtBu) is necessary to deprotonate the piperidine, forming the active nucleophile in the catalytic cycle. The reaction must be conducted under strictly anhydrous and anaerobic conditions as the Pd(0) catalyst and some ligands are sensitive to oxygen and moisture.

Comparative Analysis of Synthetic Methods

FeatureNucleophilic Aromatic Substitution (SNAr)Buchwald-Hartwig Amination
Starting Materials 1,2-Difluoro-3-nitrobenzene. Relatively accessible via Halex reaction.2-Bromo-6-fluoroaniline. Synthesis can be complex and may result in isomeric mixtures.[9][10]
Reagents Inexpensive reagents (piperidine, K₂CO₃).Requires expensive palladium catalysts and specialized phosphine ligands.
Reaction Conditions Generally robust and tolerant to air/moisture. High temperatures may be needed.Requires strictly inert (anaerobic, anhydrous) conditions.
Scalability Highly scalable and often used in industrial processes.Can be challenging to scale due to catalyst cost and sensitivity.
Key Challenges Potential for side reactions if the substrate has multiple leaving groups.Catalyst deactivation, ligand screening may be necessary, rigorous inert atmosphere required.
Overall Assessment More cost-effective and straightforward for large-scale synthesis if the precursor is available.Offers greater flexibility and is effective for substrates that are unreactive towards SNAr.

Purification and Characterization

  • Purification: For both methods, the final product can be isolated and purified using standard laboratory techniques. Silica gel column chromatography is the most common method, typically using a solvent system of ethyl acetate and hexane.

  • Characterization: The identity and purity of this compound (Molecular Formula: C₁₁H₁₅FN₂) should be confirmed by a combination of analytical techniques:

    • NMR Spectroscopy: ¹H NMR will show characteristic signals for the aromatic protons, as well as the aliphatic protons of the piperidine ring. ¹⁹F NMR will show a singlet for the single fluorine atom. ¹³C NMR will confirm the number of unique carbon environments.

    • Mass Spectrometry (MS): To confirm the molecular weight (194.25 g/mol ).[13]

    • Infrared (IR) Spectroscopy: To identify key functional groups, such as the N-H stretches of the primary amine.

References

  • CN115784896A - Preparation method of 2-bromo-6-fluoroaniline.
  • US5545768A - Process for the preparation of chlorofluronitrobenzenes and difluoronitrobenzenes.
  • Aromatic Substitution | Flow Reactions. Vapourtec Flow Chemistry. [Link]

  • Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Beilstein Journal of Organic Chemistry. [Link]

  • Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry. [Link]

  • Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Molecules. [Link]

  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. National Institutes of Health. [Link]

  • Can anyone offer advice regarding reduction of nitrobenzene to aniline? ResearchGate. [Link]

  • FluoroFusion: NHC-Catalyzed Nucleophilic Aromatic Substitution Reaction Unveils Functional Perfluorinated Diarylmethanones. Organic Letters. [Link]

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. McMaster University. [Link]

  • 116063184 Preparation method of 2-bromo-6-fluoroaniline. WIPO Patentscope. [Link]

  • A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. PubMed. [Link]

  • Insights into the mechanism of Nitrobenzene reduction to aniline over Pt catalyst and the significance of the adsorption of phenyl group on kinetics. Loughborough University Research Repository. [Link]

  • Selective chemical reduction of Nitrobenzene to Aniline by Fe doped 1T MoS2 nanozyme. ChemRxiv. [Link]

  • Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. Semantic Scholar. [Link]

  • Synthesis of Letermovir (5) from 2-bromo-6-fluoroaniline... ResearchGate. [Link]

  • Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. ResearchGate. [Link]

  • Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. SynArchive. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Homogeneous reduction of nitrobenzene to aniline under CO/H2O, catalyzed by cis-[Rh(CO)2(amine)2]PF6. ResearchGate. [Link]

  • The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. JMU Scholarly Commons. [Link]

  • 16.10: Synthesis of Polysubstituted Benzenes. Chemistry LibreTexts. [Link]

  • 1,2-Difluoro-3-nitrobenzene. PubChem. [Link]

Sources

Structural Elucidation of Fluorinated Anilines via 13C NMR: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fluorinated anilines represent a critical scaffold in modern drug discovery, serving as core moieties in kinase inhibitors, antibiotics, and CNS agents. However, their structural characterization via Carbon-13 Nuclear Magnetic Resonance (


C NMR) presents unique challenges due to the interplay between the spin-active fluorine nucleus (

F,

, 100% abundance) and the quadrupolar nitrogen.

This guide moves beyond basic spectral assignment to provide a rigorous methodology for analyzing these systems. We address the "multiplet confusion" caused by C-F coupling, quantify Substituent Chemical Shift (SCS) effects, and define experimental protocols that ensure data integrity.

The Physics of Heteronuclear Coupling

The defining feature of fluorinated aniline spectra is not the chemical shift alone, but the scalar coupling (


) between 

C and

F. Unlike protons, which are routinely decoupled, fluorine coupling is often preserved in standard pulse sequences, resulting in complex splitting patterns.
The Magnitude of

The coupling constant (


) serves as a "molecular ruler," determining the distance (in bonds) between the carbon and the fluorine atom.
Bond DistanceCoupling TypeTypical

Value (Hz)
Spectral Appearance
1 Bond

(Ipso)
230 – 255 Hz Wide Doublet
2 Bonds

(Ortho)
15 – 25 Hz Distinct Doublet
3 Bonds

(Meta)
5 – 10 Hz Narrow Doublet
4 Bonds

(Para)
1 – 3 Hz Broad Singlet / Unresolved

Technical Insight: The magnitude of


 is dominated by the Fermi contact mechanism, which depends on the s-character of the bond. In fluorinated anilines, the electron-donating nature of the amino group (

) can subtly modulate these values via resonance effects, but the ~240 Hz range remains diagnostic [1, 3].
The "Push-Pull" Electronic Environment

Fluorinated anilines exist in a state of electronic tension.

  • The Amine (

    
    ):  A strong 
    
    
    
    -donor (resonance) but
    
    
    -acceptor (induction). It shields the ortho and para positions (shifting them upfield).
  • The Fluorine (

    
    ):  A massive 
    
    
    
    -acceptor (induction) and weak
    
    
    -donor. It strongly deshields the ipso carbon (downfield shift) [2].

This interaction creates a predictable "fingerprint" where the ipso-C-F signal is easily identified by its large coupling and downfield position (~140-160 ppm), while the ipso-C-N signal appears upfield relative to benzene due to the shielding effect of the amine.

Strategic Experimental Protocol

To obtain publication-quality data, researchers must select the correct pulse sequence based on the available hardware.

Solvent Selection
  • Standard:

    
     (Chloroform-d). Good solubility, but amine protons may broaden or exchange.
    
  • Recommended:

    
    .
    
    • Why? DMSO acts as a hydrogen bond acceptor for the

      
       protons. This slows proton exchange, sharpening the amine signals in 
      
      
      
      H NMR and preventing line broadening in
      
      
      C spectra caused by intermediate exchange rates [4].
Pulse Sequence Selection

The choice of decoupling determines the complexity of the resulting spectrum.

  • Scenario A: Standard Structural Confirmation

    • Sequence: zgpg30 (Bruker) / s2pul (Varian).

    • Decoupling:

      
      H decoupled only (WALTZ-16).
      
    • Result: C-F couplings remain visible. This is preferred for structural assignment as the

      
      -values confirm the position of the fluorine.
      
  • Scenario B: Simplified Spectra (Triple Resonance)

    • Sequence:

      
      H and 
      
      
      
      F decoupled.
    • Hardware: Requires a Triple Resonance Probe (H-C-F or H-C-N/F).

    • Result: All signals appear as singlets.

    • Warning: High-power decoupling on two channels can cause sample heating. Ensure adequate relaxation delays (

      
      ) to prevent probe damage and signal saturation [5, 6].
      

Visualizing the Workflow

The following diagram outlines the decision matrix for analyzing fluorinated anilines, ensuring the correct hardware and parameters are chosen.

G Start Start: Sample Preparation Solvent Solvent Choice: DMSO-d6 (Preferred for NH2 stability) CDCl3 (Standard) Start->Solvent ProbeCheck Check Probe Hardware Solvent->ProbeCheck StandardProbe Standard BBFO/BBO Probe (Tunable to 19F or 1H) ProbeCheck->StandardProbe Standard Lab TripleProbe Triple Resonance Probe (1H, 13C, 19F) ProbeCheck->TripleProbe Advanced Lab Seq_Standard Pulse Seq: 1H-Decoupled Only (zgpg30) StandardProbe->Seq_Standard Retain F-Coupling TripleProbe->Seq_Standard Option to keep J Seq_Triple Pulse Seq: 1H & 19F Decoupled (Triple Resonance) TripleProbe->Seq_Triple Remove F-Coupling Analysis_Coup Analysis: Measure J(C,F) Use J-values to assign positions Seq_Standard->Analysis_Coup Analysis_Sing Analysis: Chemical Shift Only Simplified singlets Seq_Triple->Analysis_Sing Final Structural Confirmation Analysis_Coup->Final Analysis_Sing->Final

Caption: Decision matrix for pulse sequence selection based on available probe hardware and analytical needs.

Step-by-Step Analysis Protocol

Step 1: Locate the Ipso-Carbon (C-F)

Scan the 140–165 ppm region. Look for a doublet with a massive splitting of ~240 Hz.

  • Calculation:

    
    .
    
  • Validation: If the center of this doublet matches the expected chemical shift for a fluorobenzene derivative, this is your anchor point.

Step 2: Identify the Ortho-Carbons

Look for signals with a splitting of 15–25 Hz.

  • In a mono-fluorinated aniline, there will be two ortho carbons relative to the fluorine.

  • The Aniline Effect: The carbon ortho to the fluorine but para to the amine will be significantly shielded (lower ppm) compared to the carbon ortho to fluorine but meta to the amine.

Step 3: The "Pseudo-Triplet" Trap

In difluorinated anilines (e.g., 2,6-difluoroaniline), the carbon between two equivalent fluorines often appears as a triplet (


).
  • Why? This is a triplet of coupling (

    
    ), not protons.
    
  • Verification: Decouple

    
     (if hardware allows) or compare 
    
    
    
    values. If
    
    
    Hz, it is a
    
    
    triplet.
Step 4: Quantitative Integration (Optional)

If you need to determine purity or ratio:

  • Use Inverse Gated Decoupling (zgig). This turns off the NOE enhancement during the relaxation delay to ensure signal intensity is proportional to concentration.

  • Set Relaxation Delay (ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

    
    ) to 
    
    
    
    . For quaternary carbons (C-F and C-N),
    
    
    can be 5–10 seconds. Set
    
    
    to be safe [7].

Logic Diagram: Interpreting Splitting Patterns

The following diagram visualizes how to distinguish carbon environments based on their splitting patterns.

Splitting Signal Observed 13C Signal Split_Large Large Doublet (>200 Hz) Signal->Split_Large Split_Med Medium Doublet (15-25 Hz) Signal->Split_Med Split_Small Small Doublet (3-10 Hz) Signal->Split_Small Singlet Singlet or Broad Peak Signal->Singlet Assign_Ipso C-F (Ipso) Direct Bond Split_Large->Assign_Ipso Assign_Ortho Ortho Carbon (2-bond) Split_Med->Assign_Ortho Assign_Meta Meta Carbon (3-bond) Split_Small->Assign_Meta Assign_Para Para Carbon or Distal Singlet->Assign_Para

Caption: Diagnostic splitting patterns for assigning carbon positions relative to the fluorine substituent.

References

  • Doddrell, D., et al. (1976).[1] "13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds." Journal of the Chemical Society, Perkin Transactions 2.[1] Link

  • University of Ottawa NMR Facility. (2007).[2] "13C NMR of Fluorinated Organics." u-of-o-nmr-facility.blogspot.com. Link

  • Tóth, I. (2014).[3] "Coupling constant ranges for CF3 carbon in 13C-NMR." ResearchGate.[3] Link

  • Reich, H. J. (2023). "13C Chemical Shifts of Aromatic Compounds." University of Wisconsin-Madison Chemistry. Link

  • Magritek. (2021).[4] "How simultaneous decoupling of 1H and 19F can help to simplify crowded 13C spectra." Magritek Applications. Link

  • EPFL NMR Facility. "13C NMR with 1H and 19F double decoupling." Ecole Polytechnique Fédérale de Lausanne. Link

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. Link

Sources

Technical Guide: Physicochemical Profiling of 2-Fluoro-6-(piperidin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profile, experimental characterization, and synthetic logic for 2-Fluoro-6-(piperidin-1-yl)aniline .

Executive Summary

This compound (CAS: 1184570-26-0) is a specialized fluorinated heterocyclic building block used primarily in the synthesis of kinase inhibitors and CNS-active agents.[1][2] Its structure combines an electron-withdrawing fluorine atom with a bulky, electron-donating piperidine ring at the ortho positions relative to the primary amine. This "push-pull" electronic configuration, combined with significant steric crowding, imparts unique solubility and basicity profiles distinct from simple anilines.

This guide provides a comprehensive analysis of its physical properties, validated experimental protocols for their determination, and the mechanistic logic governing its behavior in drug development pipelines.

Physicochemical Specifications

The following data aggregates predicted and available experimental values. In the absence of a Certificate of Analysis (CoA) for a specific lot, these values serve as the baseline for quality control.

PropertySpecification / ValueSource/Methodology
CAS Number 1184570-26-0Chemical Abstracts Service
Molecular Formula C₁₁H₁₅FN₂-
Molecular Weight 194.25 g/mol -
Appearance Light brown to brown solidVisual Inspection
Melting Point > 25°C (Solid at STP)Standard Capillary Method
Boiling Point 314.0 ± 32.0 °C (Predicted)ACD/Labs Percepta
Density 1.154 ± 0.06 g/cm³Predicted (Volumetric)
pKa (Base) 6.67 ± 0.40 (Predicted)Potentiometric Titration (Target)
LogP ~2.5 - 3.0 (Estimated)HPLC Estimation
H-Bond Donors 1 (Primary Amine)Structural Count
H-Bond Acceptors 2 (N-Piperidine, F)Structural Count
Structural Analysis & Causality[5]
  • Fluorine Effect (C-2): The ortho-fluorine atom exerts a strong inductive withdrawing effect (-I), lowering the pKa of the primary aniline nitrogen and increasing metabolic stability against ring oxidation.

  • Piperidine Sterics (C-6): The bulky piperidine ring at the other ortho position forces the primary amine group out of planarity with the benzene ring. This deconjugation prevents the lone pair on the aniline nitrogen from fully participating in resonance, potentially making it more basic than typical electron-deficient anilines, though the piperidine nitrogen itself remains the primary basic center.

Synthetic Context & Stability

Understanding the synthesis is crucial for anticipating impurities (e.g., unreduced nitro intermediates or defluorinated byproducts).

Synthesis Workflow

The standard industrial route utilizes a Nucleophilic Aromatic Substitution (


) followed by a reduction.

SynthesisRoute Start 2,6-Difluoronitrobenzene Inter Intermediate: 2-Fluoro-6-(piperidin-1-yl) nitrobenzene Start->Inter SnAr Substitution Reagent1 Piperidine (K2CO3, DMSO, Heat) Reagent1->Inter Product Target: 2-Fluoro-6-(piperidin-1-yl) aniline Inter->Product Nitro Reduction Reagent2 Reduction (H2/Pd-C or Fe/HCl) Reagent2->Product

Figure 1: Synthetic pathway via regioselective SnAr substitution.

Stability Note: Anilines are prone to oxidation. The product should be stored under an inert atmosphere (Argon/Nitrogen) at 2-8°C, protected from light, to prevent the formation of azo-dimers or N-oxides (indicated by a darkening color from brown to black).

Experimental Characterization Protocols

As a Senior Scientist, relying on predicted values is insufficient for IND-enabling studies. The following protocols outline the self-validating methods to determine pKa and LogD.

Protocol A: pKa Determination (Potentiometric Titration)

Objective: Determine the ionization constant of the piperidine nitrogen in the presence of the aniline moiety. Rationale: The predicted pKa (6.[3]67) suggests the compound is weakly basic. Standard UV-metric methods may fail if the spectral shift upon protonation is minimal; therefore, potentiometric titration is preferred.

  • Preparation: Dissolve 5 mg of the compound in a solution of 0.1 M KCl (ionic strength adjustor) with minimal methanol (<5%) to ensure solubility.

  • Titrant: Carbonate-free 0.1 M NaOH and 0.1 M HCl.

  • Execution:

    • Acidify the sample to pH 2.0 using HCl.

    • Titrate with NaOH under

      
       purge to pH 12.0.
      
    • Record potential (mV) vs. Volume (mL).

  • Validation: Perform a blank titration (solvent only) and subtract the background. The inflection point of the first derivative curve (

    
    ) yields the pKa.
    
    • Expected Result: A single inflection point around pH 6.5–6.8 corresponding to the piperidinyl nitrogen. The aniline nitrogen (pKa ~2-3) may be too acidic to resolve clearly in water.

Protocol B: Lipophilicity (LogD) via Shake-Flask Method

Objective: Measure the distribution coefficient at physiological pH (7.4). Rationale: LogP (neutral species) does not account for ionization. LogD is critical for predicting Blood-Brain Barrier (BBB) penetration.

  • Phases: n-Octanol (saturated with buffer) and Phosphate Buffer (pH 7.4, saturated with octanol).

  • Equilibration:

    • Dissolve compound in the octanol phase (Stock A).

    • Mix Stock A with buffer in ratios of 1:1, 1:2, and 2:1 in glass vials.

    • Shake for 60 minutes at 25°C; centrifuge to separate phases.

  • Quantification:

    • Analyze both phases using HPLC-UV (254 nm).

    • Calculate

      
      .
      
  • Acceptance Criteria: Mass balance (sum of amounts in both phases) must be >95% of the initial mass.

Workflow Visualization

The following diagram illustrates the logical flow for characterizing a new batch of this material in a drug discovery setting.

CharacterizationWorkflow Batch Raw Batch (this compound) Purity Purity Check (LC-MS / 1H-NMR) Batch->Purity Decision Purity > 95%? Purity->Decision Solubility Solubility Screen (DMSO, MeOH, pH 7.4 Buffer) Exp_pKa pKa Determination (Potentiometric) Solubility->Exp_pKa Exp_LogD LogD Lipophilicity (Shake Flask/HPLC) Solubility->Exp_LogD Decision->Solubility Yes Recrystallize Recrystallize (Hexane/EtOAc) Decision->Recrystallize No Report Generate CoA & Physicochemical Profile Exp_pKa->Report Exp_LogD->Report Recrystallize->Purity

Figure 2: Quality Control and Physicochemical Profiling Workflow.

Safety & Handling (HSE)

This compound is an aniline derivative and must be handled with "Potent Compound" protocols until toxicity is fully established.

  • Hazard Statements (GHS):

    • H302/H312: Harmful if swallowed or in contact with skin.[3][4]

    • H315/H319: Causes skin and serious eye irritation.[3][4][5][6]

    • H335: May cause respiratory irritation.[3][4][5][6][7]

  • PPE Requirements: Nitrile gloves (double-gloved recommended), lab coat, and safety glasses. All solid handling must occur within a fume hood or powder containment enclosure.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53394626, this compound. Retrieved from [Link]

  • Avdeef, A. (2003).Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Standard reference for pKa/LogP protocols).

Sources

Whitepaper: A Strategic Framework for the Initial Biological Screening of 2-Fluoro-6-(piperidin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The discovery of novel chemical entities with therapeutic potential is the cornerstone of pharmaceutical innovation. The compound 2-Fluoro-6-(piperidin-1-yl)aniline presents a unique structural scaffold, integrating three key motifs known for their prevalence in bioactive molecules: a substituted aniline, a piperidine ring, and a fluorine atom. Aniline derivatives are foundational in the synthesis of a wide array of pharmaceuticals, including sulfonamides[1]. The piperidine scaffold is a privileged structure in medicinal chemistry, and fluorination is a common strategy to enhance metabolic stability and binding affinity.[2] This guide outlines a comprehensive, tiered strategy for the initial biological evaluation of this compound. We will detail a logical progression from broad, foundational assays to more focused, hypothesis-driven investigations, emphasizing the causality behind each experimental choice to ensure a robust and efficient screening cascade.

Introduction: Rationale and Strategic Overview

The chemical structure of this compound (CAS: 1184570-26-0) is an intriguing starting point for a drug discovery campaign.[3][4] The aniline core is a versatile precursor, though it can be associated with the formation of reactive metabolites, a factor that must be considered in later stages.[5] The presence of a fluorine atom is particularly noteworthy; fluorinated compounds are prevalent in modern pharmaceuticals, often improving pharmacokinetic properties.[2][6]

Given the absence of prior biological data, a target-agnostic, or phenotypic, screening approach is the most logical entry point.[7][8][9][10][11] This strategy prioritizes the identification of a functional biological outcome over a predefined molecular hypothesis, allowing for the discovery of novel mechanisms of action.[9][10] Our proposed screening cascade is designed to efficiently triage the compound, identifying potential areas of biological activity while simultaneously flagging liabilities such as general cytotoxicity.

The workflow is structured in a tiered approach:

  • Tier 0: Compound Qualification: Ensuring the integrity and usability of the test article.

  • Tier 1: Foundational Biological Assessment: Broad screening for cytotoxicity, antimicrobial activity, and general phenotypic effects.

  • Tier 2: Hit Characterization & Hypothesis Generation: Deeper investigation into any activities observed in Tier 1.

This framework is designed to be a self-validating system, with each stage incorporating the necessary controls to ensure data integrity and guide decision-making.

Tier 0: Prerequisite Compound Qualification

Before any biological screening, the test compound's identity, purity, and solubility must be rigorously confirmed. This step is critical to ensure that any observed biological effects are attributable to the compound itself and not to impurities or physical artifacts.

ParameterMethodAcceptance CriteriaRationale
Identity Confirmation LC-MS, ¹H-NMRMatch theoretical mass and spectral dataVerifies the correct molecule has been synthesized or procured.
Purity Assessment HPLC-UV>95%Ensures that observed activity is not due to contaminants.
Solubility Determination Kinetic solubility assay in PBS and DMSOSoluble to at least 10 mM in DMSODetermines appropriate solvent and concentration range for stock solutions and subsequent assays.
Stability Assessment Incubate in assay media at 37°C and analyze via HPLC<10% degradation over 24-48 hoursConfirms the compound is stable under experimental conditions, preventing false negatives due to degradation.

Tier 1: Foundational Biological Assessment

The goal of Tier 1 is to perform a broad, unbiased evaluation of the compound's biological activity across several fundamental domains.

General Cytotoxicity Profiling

Causality: The first and most critical biological assessment is for cytotoxicity.[12][13] This establishes the concentration range at which the compound can be tested in other cell-based assays without causing non-specific cell death, which could lead to false positives. A potent cytotoxic profile could also indicate potential as an anticancer agent.

Experimental Protocol: Real-Time Cytotoxicity Assay This protocol utilizes a membrane-impermeant DNA-binding dye that fluoresces upon binding to the DNA of cells that have lost membrane integrity.[14]

  • Cell Plating: Seed a panel of human cell lines (e.g., A549 - lung carcinoma, HepG2 - liver carcinoma, HEK293 - embryonic kidney) in 96-well, clear-bottom plates at a predetermined density and allow them to adhere overnight.

  • Reagent Preparation: Prepare a 1:1000 final dilution of a cell-impermeant DNA dye (e.g., CellTox™ Green) in the appropriate cell culture medium.[14]

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in 100% DMSO. A common starting concentration is 100 µM.

  • Dosing: Add the diluted compound to the cells. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

    • Negative Control: Vehicle (DMSO) only.

    • Positive Control: A known cytotoxic agent (e.g., 10 µM Staurosporine).

  • Incubation and Reading: Place the plate in a live-cell imaging system or plate reader equipped for incubation at 37°C and 5% CO₂. Measure fluorescence at regular intervals (e.g., every 2-4 hours) for 48-72 hours.

  • Data Analysis: Plot fluorescence intensity versus compound concentration at each time point. Calculate the CC₅₀ (50% cytotoxic concentration) at the 48-hour mark.

Broad-Spectrum Antimicrobial Screening

Causality: The inclusion of a fluorine atom and a piperidine ring are features found in various antimicrobial agents, such as fluoroquinolone antibiotics.[2][15] Therefore, a primary screen against a panel of pathogenic microbes is a logical and resource-effective starting point.

Experimental Protocol: Broth Microdilution Assay

  • Organism Panel: Utilize a representative panel of microbes:

    • Gram-positive bacteria: Staphylococcus aureus

    • Gram-negative bacteria: Escherichia coli

    • Fungi/Yeast: Candida albicans

  • Inoculum Preparation: Prepare a standardized inoculum of each microbe in the appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI for fungi).

  • Compound Plating: In a 96-well plate, perform a serial dilution of the test compound.

  • Inoculation: Add the microbial inoculum to each well.

    • Negative Control: Inoculum with vehicle (DMSO) only.

    • Positive Control: A known antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).

  • Incubation: Incubate plates at the optimal temperature for microbial growth (e.g., 37°C for 18-24 hours).

  • Endpoint Reading: Measure the optical density (OD) at 600 nm to assess microbial growth. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that prevents visible growth.

Phenotypic Screening via High-Content Imaging

Causality: Phenotypic screening provides an unbiased view of the compound's effect on cellular morphology.[8][11][16] By using a multi-stain approach, hundreds of cellular features can be quantified, creating a "fingerprint" of the compound's activity. This can reveal unexpected biological effects and provide clues to the mechanism of action without a pre-existing hypothesis.[9]

Experimental Protocol: Cell Painting Assay

  • Cell Culture: Plate U2OS (osteosarcoma) cells, a common choice for their flat morphology and clear organelle structure, in 384-well imaging plates.

  • Compound Treatment: Treat cells with the test compound at 3-4 non-toxic concentrations (determined from the cytotoxicity assay) for 24-48 hours. Include positive and negative controls.

  • Staining: Fix, permeabilize, and stain the cells with a cocktail of fluorescent dyes that label different cellular compartments (e.g., Hoechst for nucleus, Phalloidin for actin, MitoTracker for mitochondria, WGA for Golgi/plasma membrane, SYTO for nucleoli/cytoplasmic RNA).

  • Imaging: Acquire images using an automated high-content imaging system, capturing multiple channels per well.

  • Image Analysis: Use image analysis software to segment cells and extract hundreds of quantitative features (e.g., size, shape, texture, intensity) for each cellular compartment.

  • Data Analysis: Compare the feature profile of compound-treated cells to vehicle-treated cells. A significant deviation suggests the compound is inducing a specific phenotypic change.

Visualizing the Screening Strategy

Overall Experimental Workflow

The following diagram illustrates the logical flow of the initial screening cascade.

G cluster_0 Tier 0: Compound Qualification cluster_1 Tier 1: Foundational Screening cluster_2 Tier 2: Decision & Follow-up Compound This compound QC Purity & Identity (NMR, LCMS) Solubility & Stability Compound->QC Cytotoxicity General Cytotoxicity (CC50 Determination) QC->Cytotoxicity Antimicrobial Antimicrobial Screen (Bacteria & Fungi) QC->Antimicrobial Phenotypic Phenotypic Screen (High-Content Imaging) QC->Phenotypic Decision Data Analysis & Hit Triage Cytotoxicity->Decision Antimicrobial->Decision Phenotypic->Decision FollowUp Mechanism of Action Studies Target Deconvolution Hit-to-Lead Optimization Decision->FollowUp Active & Selective Deprioritize Deprioritize Decision->Deprioritize Inactive or Pan-Assay Interference

Caption: High-level workflow for the initial biological screening of a novel compound.

Decision-Making Logic Post-Tier 1

The results from Tier 1 screening directly inform the subsequent steps, as outlined in the decision tree below.

G Start Tier 1 Data Analysis Cytotoxic Is CC50 < 10 µM in a cancer cell line? Start->Cytotoxic ApoptosisAssay Apoptosis vs. Necrosis Assays (e.g., Caspase Glo, Annexin V) Cytotoxic->ApoptosisAssay Yes Antimicrobial Is MIC < 10 µg/mL against any microbe? Cytotoxic->Antimicrobial No ApoptosisAssay->Antimicrobial MIC_Panel Determine MIC50 against a broader panel of strains Antimicrobial->MIC_Panel Yes Phenotype Is a specific phenotypic profile observed? Antimicrobial->Phenotype No MIC_Panel->Phenotype TargetID Target Deconvolution (e.g., Thermal Proteome Profiling, Affinity Chromatography) Phenotype->TargetID Yes Deprioritize Deprioritize or resynthesize analogs Phenotype->Deprioritize No

Caption: Decision tree for triaging hits from Tier 1 screening into Tier 2 studies.

Hypothetical Pathway Modulation

Should phenotypic screening suggest a specific cellular process is affected, the next step is to investigate related signaling pathways. For example, if changes in nuclear size and morphology are observed, one might hypothesize an effect on pathways controlling cell cycle or transcription.

G GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF p GeneExp Gene Expression (Proliferation, Survival) TF->GeneExp Compound This compound Compound->MEK Hypothetical Inhibition

Caption: Hypothetical inhibition of the MAPK signaling pathway by the test compound.

Conclusion and Forward Look

This guide presents a structured and logical framework for the initial biological characterization of this compound. By commencing with a broad, unbiased assessment of cytotoxicity, antimicrobial potential, and phenotypic effects, this strategy maximizes the probability of identifying novel biological activity while efficiently allocating resources. The tiered approach ensures that each experimental stage is built upon a solid foundation of data, with clear decision points guiding the transition from initial screening to more complex, hypothesis-driven studies like mechanism-of-action elucidation and target deconvolution. The ultimate goal is to rapidly determine if this novel chemical scaffold holds promise for further development and to generate the foundational dataset required for a successful hit-to-lead campaign.

References

  • 2-(Piperidin-1-yl)aniline. PubChem, National Center for Biotechnology Information. [Link]

  • Al-Qaraghuli, M. M., et al. (2022). Fluoroquinolones' Biological Activities against Laboratory Microbes and Cancer Cell Lines. Molecules. [Link]

  • Reactions and pharmaceutical applications of aniline. Slideshare. [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. National Center for Biotechnology Information. [Link]

  • Moffat, J. G., et al. (2017). Phenotypic Drug Discovery: Recent successes, lessons learned and new directions. Nature Reviews Drug Discovery. [Link]

  • The Complete Guide to Cell-Based Assays. SPT Labtech. [Link]

  • Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. [Link]

  • Truly Effective Cell Assay Design. a4cell. [Link]

  • Cell based assays – Assay Development and Validation. Skanda Life Sciences. [Link]

  • Phenotypic Screening in Drug Discovery Definition & Role. Chemspace. [Link]

  • Phenotypic Screening: A Powerful Tool for Drug Discovery. Technology Networks. [Link]

  • Synthesis and characterization of novel 6-fluoro-4-piperidinyl-1,2-benzisoxazole amides and 6-fluoro-chroman-2-carboxamides: antimicrobial studies. PubMed. [Link]

  • Recent Advances and Outlook for the Isosteric Replacement of Anilines. ACS Publications. [Link]

  • Phenotypic and target-based HTS in drug discovery. Computational Chemistry Blog. [Link]

  • Phenotypic Screening. Sygnature Discovery. [Link]

  • Cell-Based Assay Design for High-Content Screening of Drug Candidates. National Center for Biotechnology Information. [Link]

Sources

A Guide to the Discovery and Strategic Synthesis of Substituted Fluoroanilines

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted fluoroanilines are cornerstone building blocks in modern chemistry, particularly within the pharmaceutical and agrochemical industries. The strategic incorporation of fluorine into the aniline scaffold profoundly alters the molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] This guide provides a comprehensive overview of the historical evolution of fluoroaniline synthesis, from the early, challenging discoveries in organofluorine chemistry to the sophisticated and robust methodologies employed today. It delves into the causality behind key experimental choices, offers detailed protocols for both classical and modern synthetic routes, and examines the pivotal role these compounds play in the rational design of therapeutic agents.

Introduction: The Strategic Value of Fluorine in Anilines

Organofluorine chemistry, once a niche and hazardous field, has become central to the development of modern materials and medicines.[3][4] Substituted fluoroanilines—aromatic amines bearing one or more fluorine atoms—are particularly valued as intermediates.[1] The carbon-fluorine (C-F) bond is the strongest single bond to carbon, and its introduction into an aniline molecule imparts a range of desirable properties.[5]

The unique characteristics conferred by fluorine substitution include:

  • Enhanced Metabolic Stability : Fluorine can block sites of metabolic oxidation, increasing a drug's half-life.[6][7]

  • Modulated Lipophilicity : Strategic fluorination can increase a molecule's ability to permeate biological membranes.[2][8]

  • Altered Acidity/Basicity (pKa) : The high electronegativity of fluorine can lower the pKa of the aniline nitrogen, influencing its interaction with biological targets.[6][8]

  • Improved Binding Affinity : Fluorine can participate in favorable orthogonal multipolar interactions with protein backbones, enhancing ligand-receptor binding.[5]

Given that approximately 25% of all pharmaceuticals on the market contain fluorine, the synthetic routes to key fluorinated intermediates like fluoroanilines are of critical importance.[3]

Historical Trajectory: From Hazardous Beginnings to Controlled Synthesis

The history of organofluorine chemistry began in the 19th century, long before elemental fluorine was isolated by Henri Moissan in 1886.[3][4][9] Early attempts to create organofluorine compounds were often fraught with danger due to the extreme reactivity of fluorinating agents.[3]

Early Challenges and the Balz-Schiemann Breakthrough

Direct fluorination of aromatic compounds with elemental fluorine was, and remains, a difficult and often explosive process.[10] The first major breakthrough for the controlled synthesis of aryl fluorides came in 1927 with the development of the Balz-Schiemann reaction .[11][12]

This reaction transforms a primary aromatic amine into an aryl fluoride through the thermal decomposition of an intermediate diazonium tetrafluoroborate salt.[10][11]

Causality : The Balz-Schiemann reaction was revolutionary because it provided a safe and reliable method to introduce a fluorine atom onto an aromatic ring. By starting with a readily available aniline, chemists could generate a stable, isolable diazonium salt, which, upon gentle heating, would controllably release nitrogen gas and boron trifluoride to yield the desired aryl fluoride.[12][13] This process avoids the handling of highly reactive reagents like elemental fluorine or hydrogen fluoride for the C-F bond-forming step.

The Rise of Nucleophilic Aromatic Substitution (SNAr)

While the Balz-Schiemann reaction was a significant advance, another powerful method gained prominence for synthesizing substituted fluoroanilines: Nucleophilic Aromatic Substitution (SNAr) .[14] This method is particularly effective when the aromatic ring is "activated" by electron-withdrawing groups (EWGs), such as a nitro (–NO₂) group.

In a typical SNAr pathway to a fluoroaniline, a difluorinated or chlorofluorinated nitroarene is treated with ammonia or an amine. The fluorine atom, being an excellent leaving group in activated systems, is displaced by the nucleophile. The resulting nitroaniline can then be readily reduced to the corresponding aniline.

Causality : The SNAr approach is often more scalable and economically viable for industrial production than the Balz-Schiemann reaction. It relies on the strong activating effect of EWGs to facilitate the substitution, proceeding through a well-defined Meisenheimer complex intermediate.[14][15] The common industrial synthesis of 4-fluoroaniline, for instance, relies on the reduction of 4-fluoronitrobenzene, which is itself accessible via SNAr.[16][17]

Modern Synthetic Methodologies

Contemporary synthesis of substituted fluoroanilines leverages a broader toolkit, including advanced catalytic systems that offer greater efficiency, milder reaction conditions, and broader functional group tolerance.

Transition-Metal Catalyzed Cross-Coupling

Reactions like the Buchwald-Hartwig amination have been adapted for the synthesis of fluoroanilines. While typically used to form C-N bonds by coupling an amine with an aryl halide, these palladium-catalyzed methods can be applied to fluorinated precursors, providing a versatile route to complex aniline derivatives.

Direct C-H Fluorination

A more recent frontier involves the direct, selective fluorination of C-H bonds on an existing aniline or aniline precursor. This "late-stage fluorination" strategy is highly attractive in drug discovery as it allows for the rapid generation of fluorinated analogues from an advanced intermediate. This field has seen the development of sophisticated electrophilic fluorinating agents, often containing an N-F bond.[18]

Experimental Protocols: A Practical Guide

The following protocols represent cornerstone methods for the synthesis of substituted fluoroanilines, illustrating both a classical and a modern industrial approach.

Protocol 1: Synthesis of 4-Fluoroaniline via Catalytic Hydrogenation (SNAr Precursor Route)

This widely used industrial method involves the reduction of 4-fluoronitrobenzene.[16]

Workflow Diagram: Synthesis of 4-Fluoroaniline

G cluster_0 Step 1: Nucleophilic Aromatic Substitution (S_NAr) cluster_1 Step 2: Catalytic Hydrogenation A 1-Chloro-4-nitrobenzene C 4-Fluoronitrobenzene A->C High Temp, Polar Aprotic Solvent B Potassium Fluoride (KF) B->C D 4-Fluoronitrobenzene G 4-Fluoroaniline D->G Methanol/Ethanol E H2 Gas E->G F Pd/C Catalyst F->G caption Industrial synthesis of 4-fluoroaniline.

Caption: Industrial synthesis of 4-fluoroaniline.

Step-by-Step Methodology: [16]

  • Setup: To a solution of 4-fluoronitrobenzene (e.g., 2.00 mmol) in methanol (10 mL), add 10% Palladium on carbon (Pd/C) catalyst (e.g., 21 mg, 0.020 mmol).

  • Reaction: Stir the reaction mixture and bubble hydrogen (H₂) gas through it at room temperature for 3 hours. Alternatively, conduct the reaction in a pressure vessel under 0.5 - 5.0 MPa of H₂ pressure.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the filter pad with additional methanol.

  • Isolation: Combine the filtrate and washings and concentrate under reduced pressure to yield 4-fluoroaniline. The product is often of sufficient purity (>99%) for subsequent steps.

Data Summary: Catalyst Comparison for Hydrogenation [16]

Parameter10% Palladium on Carbon (Pd/C)1% Platinum on Carbon (Pt/C)
Substrate:Catalyst Ratio (w/w) ~20:1200:1 to 400:1
Pressure Atmospheric to 5.0 MPa0.5 - 5.0 MPa
Temperature Room Temp to 80°C60 - 100°C
Typical Yield >95%>94%
Typical Purity >99.5%>99.5%
Protocol 2: Synthesis of 3-Fluorotoluene via the Balz-Schiemann Reaction

This protocol demonstrates the classical method starting from an aniline.[11]

Mechanism Diagram: Balz-Schiemann Reaction

G A Ar-NH2 (Aniline) B Ar-N2+ BF4- (Diazonium Salt) A->B 1. NaNO2, HCl 2. HBF4 C Ar-F (Aryl Fluoride) B->C Heat (Δ) D N2 + BF3 caption Key stages of the Balz-Schiemann reaction.

Caption: Key stages of the Balz-Schiemann reaction.

Step-by-Step Methodology:

  • Diazotization: Dissolve m-toluidine (1 equivalent) in aqueous fluoroboric acid (HBF₄). Cool the solution to 0-5°C in an ice bath.

  • Salt Formation: Add a solution of sodium nitrite (NaNO₂) in water dropwise, maintaining the temperature below 10°C. The diazonium tetrafluoroborate salt will precipitate.

  • Isolation: Collect the precipitated salt by filtration and wash it with cold water, followed by a cold alcohol, and finally with diethyl ether. Dry the salt carefully at a low temperature.

  • Decomposition: Gently heat the dry diazonium salt in a flask. The decomposition will begin, evolving nitrogen and boron trifluoride gas. The product, 3-fluorotoluene, can be collected by distillation.

  • Purification: The collected crude product can be purified by a final distillation.

Trustworthiness Note: The isolation of diazonium salts can be hazardous as they can be explosive when dry.[13] Modern variations often generate and decompose the salt in situ to avoid this risk.[13]

Impact on Drug Development: A Case Study Perspective

The strategic placement of fluorine in an aniline scaffold can dramatically improve a drug's properties. Fluoroanilines are key intermediates in the synthesis of numerous blockbuster drugs.

  • Anticancer Agents: Many kinase inhibitors utilize fluoroaniline motifs to enhance binding affinity and improve metabolic stability. The fluorine atoms can modulate the electronics of the aromatic ring, strengthening interactions within the ATP-binding pocket of the target kinase.[1]

  • CNS-Active Drugs: Fluorine substitution can increase lipophilicity, which aids in crossing the blood-brain barrier.[19] This is a critical property for antidepressants and antipsychotics that must act within the central nervous system.[1]

  • Antibiotics: The antibiotic Linezolid contains a 4-fluorophenyl group. The synthesis of a key intermediate for this drug, 4-(2-fluoro-4-nitrophenyl)morpholine, is achieved through a large-scale SNAr reaction.[14]

Conclusion and Future Outlook

The journey of substituted fluoroanilines from laboratory curiosities to indispensable industrial intermediates highlights the progress of synthetic organic chemistry. The development of safe and scalable methods like the Balz-Schiemann reaction and SNAr routes enabled their widespread application. Today, research continues to focus on developing more efficient and sustainable methods, such as catalytic late-stage C-H fluorination, which promise to further accelerate the discovery of novel therapeutics and advanced materials. The unique properties imparted by fluorine ensure that substituted fluoroanilines will remain a critical component in the toolbox of medicinal and materials chemists for the foreseeable future.

References

  • Wikipedia. Organofluorine chemistry. [Link]

  • Lang, W. et al. (2022). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. MDPI. [Link]

  • Mei, H. et al. (2020). The Many Roles for Fluorine in Medicinal Chemistry. ACS Publications. [Link]

  • Maidh, T.K. (2022). Fluorine: An emerging compound in medicinal chemistry. The Torch. [Link]

  • Okazoe, T. (2009). Overview on the history of organofluorine chemistry from the viewpoint of material industry. Journal of the Adhesion Society of Japan. [Link]

  • Gillard, R.J. et al. (2015). Applications of Fluorine in Medicinal Chemistry. ACS Publications. [Link]

  • Bohl, C.R. et al. (2018). The role of fluorine in medicinal chemistry. Taylor & Francis Online. [Link]

  • Sparrow Chemical. Fluoroaniline Series. [Link]

  • Quora. (2019). What is Balz-Schiemann reaction? [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2024). The Essential Role of 4-Fluoroaniline in Modern Pharmaceutical Synthesis. [Link]

  • Wikipedia. History of fluorine. [Link]

  • Zhu, W. et al. (2015). Fluorine in drug design: a case study with fluoroanisoles. PubMed. [Link]

  • Sandford, G. (2000). Organofluorine chemistry. Philosophical Transactions of the Royal Society of London. Series A: Mathematical, Physical and Engineering Sciences. [Link]

  • Fernandez, R.E. (2021). Introduction to Organofluorine Chemistry. World Scientific Publishing. [Link]

  • Hough, S.E. (2019). Regioselective, Nucleophilic Activation of C-F Bonds in o-Fluoroanilines. VTechWorks. [Link]

  • Scientific Update. (2019). The Balz-Schiemann Reaction. [Link]

  • Cole, E.N. et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PMC. [Link]

  • Wikipedia. Balz–Schiemann reaction. [Link]

  • BYJU'S. Balz Schiemann Reaction Mechanism. [Link]

  • Zhang, H. et al. (2021). Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions. PMC. [Link]

  • ResearchGate. (2015). Fluorine in Drug Design: A Case Study with Fluoroanisoles. [Link]

  • Chem-Impex. 4-Fluoroaniline. [Link]

  • Google Patents. (2011). CN102173995A - Synthesis method of m-fluoroaniline.
  • Google Patents. (2011). CN102173995B - Synthesis method of m-fluoroaniline.
  • Agile Reader One. (2024). Exploring the Utility of 4-Fluoroaniline as a Versatile Organic Synthesis Building Block. [Link]

  • Zakrzewska, A. et al. (2001). 4-Fluoroanilines: synthesis and decomposition. Academia.edu. [Link]

  • ResearchGate. (2006). Synthesis and characterization of fluorine-substituted polyanilines. [Link]

  • Vapourtec. Aromatic Substitution | Flow Reactions. [Link]

  • Beilstein Journals. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. [Link]

  • Liang, T. et al. (2016). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Beilstein Journal of Organic Chemistry. [Link]

  • Elderfield, R.C. & Wright, J.B. (1951). The Synthesis of some Fluorine Substituted Antimalarials. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (2001). 4-Fluoroanilines: Synthesis and Decomposition. [Link]

Sources

Methodological & Application

Application Notes: 2-Fluoro-6-(piperidin-1-yl)aniline as a Key Building Block for Kynurenine Monooxygenase (KMO) Inhibitors in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 2-Fluoro-6-(piperidin-1-yl)aniline Scaffold

In the landscape of modern medicinal chemistry, the pursuit of novel therapeutic agents with enhanced efficacy, selectivity, and favorable pharmacokinetic profiles is paramount. The strategic incorporation of fluorine atoms and saturated heterocyclic systems into drug candidates has proven to be a highly effective strategy to achieve these goals. This compound emerges as a valuable and versatile building block, uniquely combining the electronic properties of a fluorinated aniline with the conformational rigidity and physicochemical advantages of a piperidine moiety. This application note provides an in-depth guide to the utilization of this compound in drug discovery, with a particular focus on its application in the synthesis of potent inhibitors of kynurenine monooxygenase (KMO), a critical enzyme implicated in neurodegenerative diseases.

Physicochemical Properties and Strategic Advantages

The unique substitution pattern of this compound imparts several desirable characteristics for drug design. The ortho-fluoro substituent can influence the pKa of the aniline nitrogen, modulate lipophilicity, and participate in favorable interactions with biological targets. The piperidine ring can enhance aqueous solubility, improve metabolic stability, and provide a vector for exploring structure-activity relationships (SAR).

PropertyValueSource
CAS Number 1184570-26-0
Molecular Formula C₁₁H₁₅FN₂
Molecular Weight 194.25 g/mol
Appearance Not specified, typically an oil or low-melting solid-
Purity Typically >95%

Application in the Synthesis of Kynurenine Monooxygenase (KMO) Inhibitors

A significant application of this compound is in the synthesis of inhibitors of Kynurenine Monooxygenase (KMO). KMO is a key enzyme in the kynurenine pathway of tryptophan metabolism and is a promising therapeutic target for neurodegenerative disorders such as Huntington's disease.[1] A notable example is the synthesis of N-(6-(5-fluoro-2-(piperidin-1-yl)phenyl)pyridazin-3-yl)-1-(tetrahydro-2H-pyran-4-yl)methanesulfonamide, a potent and brain-permeable KMO inhibitor.[1] The synthesis of such molecules typically involves the coupling of the this compound core with a suitable heterocyclic partner, often through a palladium-catalyzed cross-coupling reaction like the Suzuki-Miyaura coupling.

G cluster_reactants Starting Materials cluster_reaction Suzuki-Miyaura Coupling cluster_product Intermediate aniline This compound catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) aniline->catalyst Reacts with boronic_acid Pyridazine Boronic Acid/Ester boronic_acid->catalyst Reacts with coupled_product 6-(5-fluoro-2-(piperidin-1-yl)phenyl)pyridazin-3-amine catalyst->coupled_product Forms base Base (e.g., K₂CO₃, Cs₂CO₃) base->catalyst Activates solvent Solvent (e.g., Dioxane/H₂O, Toluene) solvent->catalyst Provides medium

Caption: Generalized Suzuki-Miyaura coupling of this compound.

Detailed Protocol: Synthesis of a Pyridazinyl-Aniline Intermediate via Suzuki-Miyaura Coupling

This protocol describes a representative Suzuki-Miyaura cross-coupling reaction between this compound and a generic 3-chloro-6-substituted-pyridazine to form a key intermediate for KMO inhibitors. The rationale behind each step is provided to ensure a thorough understanding of the experimental design.

Materials:

  • This compound

  • 3-Chloro-6-((tetrahydro-2H-pyran-4-yl)methylsulfonamido)pyridazine

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Schlenk flask or round-bottom flask with a reflux condenser

  • Magnetic stirrer with heating plate

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware

  • Rotary evaporator

  • Flash chromatography system

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq.), 3-chloro-6-((tetrahydro-2H-pyran-4-yl)methylsulfonamido)pyridazine (1.1 eq.), potassium carbonate (2.0 eq.), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.05 eq.).

    • Rationale: The use of an inert atmosphere is crucial to prevent the oxidation and deactivation of the palladium catalyst. Potassium carbonate acts as the base required for the transmetalation step of the catalytic cycle.

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio to the flask.

    • Rationale: A mixture of an organic solvent and water is often optimal for Suzuki couplings, as it helps to dissolve both the organic reactants and the inorganic base. Degassing the water removes dissolved oxygen, which can poison the catalyst.

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Rationale: Heating is necessary to overcome the activation energy of the reaction. The reaction time may vary depending on the specific substrates.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then with brine.

    • Rationale: The aqueous workup removes the inorganic salts and any water-soluble impurities. Brine is used to help break any emulsions and to remove residual water from the organic layer.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

    • Rationale: Column chromatography is a standard method for purifying organic compounds based on their polarity.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Experimental Workflow: From Synthesis to Biological Evaluation

The synthesized compounds would then typically enter a screening cascade to evaluate their potential as KMO inhibitors. This workflow ensures a systematic evaluation of potency, selectivity, and drug-like properties.

G cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening Cascade cluster_adme ADME & PK Profiling cluster_invivo In Vivo Efficacy synthesis Synthesis of KMO Inhibitor Analogues (from this compound) primary_assay Primary Biochemical Assay (KMO Inhibition, IC₅₀) synthesis->primary_assay Test selectivity_assay Selectivity Profiling (vs. other enzymes) primary_assay->selectivity_assay Prioritize Hits cell_based_assay Cell-Based Potency Assay (e.g., in neuronal cells) selectivity_assay->cell_based_assay Confirm Cellular Activity adme In Vitro ADME (Solubility, Permeability, Metabolic Stability) cell_based_assay->adme Profile Drug-like Properties pk In Vivo Pharmacokinetics (e.g., in rodents) adme->pk Assess In Vivo Exposure efficacy Disease Model Efficacy Study (e.g., Huntington's Disease model) pk->efficacy Evaluate Therapeutic Potential

Caption: A typical experimental workflow for the development of KMO inhibitors.

Conclusion

This compound is a strategically important building block in drug discovery, offering a unique combination of structural and electronic features. Its successful application in the synthesis of potent KMO inhibitors highlights its potential for the development of novel therapeutics for neurodegenerative diseases. The provided protocol for a Suzuki-Miyaura coupling serves as a practical guide for researchers to utilize this versatile compound in their synthetic endeavors.

References

  • ResearchGate. Discovery of N-(6-(5-fluoro-2-(piperidin-1-yl)phenyl)pyridazin-3-yl)-1-(tetrahydro-2H-pyran-4-yl)methanesulfonamide as a brain-permeable and metabolically stable kynurenine monooxygenase inhibitor. [Link]

Sources

Application Note: Synthetic Routes for 2-Fluoro-6-(piperidin-1-yl)aniline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Core Directive & Strategic Overview

Executive Summary

The 2-Fluoro-6-(piperidin-1-yl)aniline scaffold (CAS: 1184570-26-0) represents a critical pharmacophore in modern drug discovery, particularly within the kinase inhibitor space (e.g., BTK, PI3K inhibitors).[1][2] The steric bulk of the piperidine ring combined with the electronic modulation of the fluorine atom provides a unique conformational lock, often forcing the aniline nitrogen into a specific vector for hinge binding.

This guide details the "Gold Standard" Synthetic Protocol , prioritizing regioselectivity, scalability, and operational safety. While alternative routes (e.g., Buchwald-Hartwig amination) exist, the Nucleophilic Aromatic Substitution (SNAr) pathway starting from 2,6-difluoronitrobenzene offers the highest atom economy and reproducibility.

Retrosynthetic Logic

The synthesis is designed around the high electrophilicity of 2,6-difluoronitrobenzene.

  • Activation: The nitro group at position 1 strongly activates the ortho fluorine atoms toward nucleophilic attack.

  • Deactivation (Self-Limiting): Upon the first substitution with piperidine, the electron-donating nature of the amine significantly deactivates the ring, preventing the second fluorine from reacting under controlled conditions. This ensures high mono-selectivity.[1][2]

Retrosynthesis Target This compound (Target) Intermediate 2-Fluoro-6-(piperidin-1-yl)nitrobenzene (Stable Intermediate) Target->Intermediate Nitro Reduction (H2, Pd/C) SM 2,6-Difluoronitrobenzene (Commercial SM) Intermediate->SM S_NAr (Regioselective) (Piperidine, Base)

Figure 1: Retrosynthetic disconnection strategy relying on electronic differentiation.

Part 2: Detailed Experimental Protocols

Route 1: The SNAr "Gold Standard" (Recommended)

This route is preferred for scales ranging from milligrams to kilograms due to the low cost of reagents and mild conditions.

Step 1: Regioselective SNAr with Piperidine[1][2]

Reagents:

  • 2,6-Difluoronitrobenzene (1.0 equiv)[1]

  • Piperidine (1.05 equiv)[2]

  • Potassium Carbonate (K₂CO₃) (1.2 equiv)[2]

  • Solvent: Acetonitrile (MeCN) or DMF (0.2 M concentration)[2]

Mechanism & Causality: The reaction relies on the addition-elimination mechanism.[1][2] We use a slight excess of piperidine (1.05 eq) to drive conversion, but avoid large excesses to prevent di-substitution.[1][2] K₂CO₃ is used to scavenge the generated HF (as fluoride salts), driving the equilibrium forward.

Protocol:

  • Setup: Charge a round-bottom flask with 2,6-difluoronitrobenzene (e.g., 5.0 g, 31.4 mmol) and anhydrous MeCN (150 mL).

  • Base Addition: Add K₂CO₃ (5.2 g, 37.7 mmol) in one portion.

  • Controlled Addition: Cool the suspension to 0°C using an ice bath. Add piperidine (2.8 g, 3.25 mL, 33.0 mmol) dropwise over 15 minutes.

    • Critical Control Point: The reaction is exothermic.[2][3] Rapid addition can lead to local heating and byproduct formation.[2]

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours.

    • Monitoring: Check TLC (Hexane/EtOAc 8:2).[2] The starting material (Rf ~0.[2]6) should disappear, replaced by a bright yellow/orange spot (Rf ~0.5).[2]

  • Workup:

    • Dilute with water (300 mL) and extract with Ethyl Acetate (3 x 100 mL).

    • Wash combined organics with brine (100 mL).

    • Dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: The crude yellow oil is typically >95% pure.[2] If necessary, purify via silica flash chromatography (0-10% EtOAc in Hexanes).[1][2]

Yield: Expected 90–95%. Data: 1H NMR will show the piperidine multiplet (approx 1.6 and 3.0 ppm) and the loss of symmetry in the aromatic region compared to the starting material.

Step 2: Chemoselective Nitro Reduction[1]

Reagents:

  • Intermediate from Step 1 (1.0 equiv)[2]

  • Pd/C (10 wt% loading, 50% wet) (10 wt% of substrate mass)

  • Hydrogen Gas (H₂) (Balloon pressure or 1 atm)[2]

  • Solvent: Methanol (MeOH) or Ethanol (EtOH)[2]

Protocol:

  • Setup: Dissolve the nitro-intermediate (e.g., 6.0 g) in MeOH (120 mL) in a flask suitable for hydrogenation.

  • Catalyst: Carefully add 10% Pd/C (0.6 g). Safety: Pd/C can ignite solvent vapors; add under an inert argon stream.[2]

  • Reduction: Purge the vessel with Nitrogen (3x), then Hydrogen (3x).[2] Stir vigorously under a Hydrogen balloon at RT for 3–12 hours.

    • Note: The fluorine atom is stable to these conditions.[2] De-fluorination is rare with Pd/C at RT/1 atm but can occur at high pressures/temperatures.[2]

  • Workup:

    • Filter the mixture through a pad of Celite to remove the catalyst. Rinse the pad with MeOH.[2]

    • Concentrate the filtrate to obtain the target aniline as a viscous oil or low-melting solid.[1][2]

  • Storage: Store under Nitrogen at -20°C. Anilines can oxidize (darken) over time.[1][2]

Yield: Expected 85–95%.

Route 2: Buchwald-Hartwig Amination (Alternative)[1][2]

Use this route only if the nitro-precursor is unavailable or if you are derivatizing a pre-existing halogenated aniline.[1][2]

Reaction: 2-Bromo-6-fluoroaniline + Piperidine → Target Catalyst System: Pd₂(dba)₃ / BINAP or RuPhos.[1][2] Base: NaOtBu.[2] Solvent: Toluene, 100°C.

Drawback: Significantly more expensive; requires inert atmosphere glovebox/Schlenk line techniques; harder to remove Pd residues.[2]

Part 3: Analytical & Quality Control[1]

Expected Analytical Data (Simulated)
TechniqueSignal/ParameterInterpretation
1H NMR δ 6.5–7.0 ppm (m, 3H)Aromatic protons (unsymmetrical pattern).[1][2][4]
δ 3.8 ppm (br s, 2H)Aniline -NH₂ protons (exchangeable with D₂O).[1][2]
δ 2.8–3.0 ppm (m, 4H)Piperidine N-CH₂ protons.[1][2]
δ 1.5–1.7 ppm (m, 6H)Piperidine C-CH₂ protons.[1][2]
19F NMR δ -120 to -130 ppmSingle fluorine signal (coupling to H).[1][2]
LC-MS [M+H]+ = 195.1Consistent with Molecular Formula C₁₁H₁₅FN₂.[1][2]
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Di-substitution observed (Step 1) Temperature too high or excess amine.[1][2]Keep reaction at 0°C during addition. Ensure strict 1.05 eq of piperidine.[2]
Incomplete Reduction (Step 2) Catalyst poisoning or insufficient H₂.[2]Use fresh Pd/C. Ensure vigorous stirring (gas-liquid mass transfer is rate-limiting).
Defluorination (Step 2) Over-reduction.[2]Stop reaction immediately upon consumption of SM.[2] Do not heat.

Part 4: Workflow Visualization

Synthetic Workflow Diagram

Workflow cluster_0 Step 1: S_NAr Reaction cluster_1 Step 2: Hydrogenation Start 2,6-Difluoronitrobenzene + MeCN + K2CO3 Add Add Piperidine (0°C, Dropwise) Start->Add React Stir RT, 4h (Monitor TLC) Add->React Extract Aq. Workup (EtOAc/Brine) React->Extract Inter Intermediate: 2-Fluoro-6-(piperidin-1-yl)nitrobenzene Extract->Inter Evaporate Reduct Add Pd/C, H2 (1 atm) MeOH, RT Inter->Reduct Filter Filter (Celite) Concentrate Reduct->Filter Final Product: This compound Filter->Final

Figure 2: Step-by-step process flow for the synthesis of this compound.

Part 5: References

  • ChemicalBook. this compound (CAS 1184570-26-0) Product Information.[1][2][5] Retrieved from [2]

  • National Institutes of Health (NIH). PubChem Compound Summary for CID 458795: 2-(Piperidin-1-yl)aniline.[1][2] (Analogous chemistry).[2] Retrieved from [2]

  • Vapourtec. Application Note: Nucleophilic Aromatic Substitution (SNAr) in Flow.[2] (Demonstrating SNAr kinetics on fluoronitrobenzenes). Retrieved from [2]

  • Organic Syntheses. Fluorobenzene and derivatives synthesis. (General handling of fluorinated aromatics).[2] Retrieved from [2]

  • BLD Pharm. Safety Data Sheet: this compound.[1][2] Retrieved from [2]

Sources

The Strategic deployment of 2-Fluoro-6-(piperidin-1-yl)aniline in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, the judicious selection of building blocks is paramount to the successful development of novel therapeutics. Among the vast arsenal of chemical scaffolds available to medicinal chemists, 2-Fluoro-6-(piperidin-1-yl)aniline has emerged as a particularly valuable intermediate. Its unique substitution pattern, featuring an ortho-fluoro group and an ortho-piperidine moiety flanking a reactive aniline, offers a confluence of advantageous properties that can be strategically exploited in the synthesis of complex, biologically active molecules. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and the underlying scientific rationale for its use, aimed at researchers, scientists, and drug development professionals.

The Architectural Advantages of the this compound Scaffold

The utility of this compound in medicinal chemistry is not coincidental; it is a direct consequence of the deliberate incorporation of specific functional groups that influence the molecule's reactivity and the pharmacological profile of its derivatives.

The Piperidine Moiety: A Privileged Scaffold. The piperidine ring is a well-established "privileged scaffold" in medicinal chemistry, frequently found in a wide array of clinically approved drugs.[1] Its inclusion in a drug candidate can significantly enhance druggability by improving pharmacokinetic properties such as metabolic stability and membrane permeability, often with reduced toxicity.[1] The piperidine in this compound introduces a three-dimensional character to an otherwise planar aromatic system, which can be crucial for optimizing interactions with the binding pockets of biological targets.[1]

The Ortho-Fluoro Substituent: A Subtle but Powerful Modulator. The strategic placement of a fluorine atom can have profound effects on a molecule's biological activity and pharmacokinetic profile.[2][3] In the context of this compound, the ortho-fluoro group exerts several key influences:

  • Modulation of Basicity: The electron-withdrawing nature of the fluorine atom reduces the pKa of the aniline nitrogen, making it less basic. This can be advantageous in preventing off-target interactions and improving oral bioavailability.

  • Metabolic Blocking: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage. Placement of a fluorine atom at a metabolically labile position can block oxidative metabolism, thereby increasing the half-life of a drug.

  • Conformational Control: The fluorine atom can engage in intramolecular hydrogen bonding and other non-covalent interactions, which can rigidify the conformation of the molecule and its derivatives, leading to higher binding affinity and selectivity for the target protein.

Synergistic Effects of the Ortho-Substitution Pattern. The ortho-disubstitution of the aniline ring with both a fluorine atom and a piperidine ring creates a unique steric and electronic environment. This can direct the regioselectivity of subsequent reactions and influence the orientation of the molecule within a target's binding site.

Application in the Synthesis of Kinase Inhibitors: A Representative Workflow

Kinase inhibitors represent a major class of targeted therapeutics, particularly in oncology.[4] The this compound scaffold is an attractive starting point for the synthesis of various kinase inhibitors. Below is a detailed, representative protocol for the synthesis of a hypothetical kinase inhibitor, illustrating the key chemical transformations this building block can undergo. This protocol is based on established synthetic methodologies for analogous compounds.[5][6]

Workflow for the Synthesis of a Pyrido[2,3-d]pyrimidin-7-one Kinase Inhibitor Core

G A This compound B Acylation with Acryloyl Chloride A->B Acyl Chloride, Base (e.g., Et3N), DCM, 0°C to rt C N-(2-fluoro-6-(piperidin-1-yl)phenyl)acrylamide B->C Work-up & Purification D Michael Addition & Cyclization C->D 2-aminopyrimidine derivative, Base (e.g., K2CO3), Solvent (e.g., DMF), Heat E Pyrido[2,3-d]pyrimidin-7-one Core D->E Intramolecular Cyclization

Caption: Synthetic workflow for a pyrido[2,3-d]pyrimidin-7-one derivative.

Protocol 1: Synthesis of N-(2-fluoro-6-(piperidin-1-yl)phenyl)acrylamide

This initial step involves the acylation of the aniline nitrogen with acryloyl chloride to introduce a reactive Michael acceptor, a common feature in covalent kinase inhibitors.[6]

Materials and Equipment:

Reagent/EquipmentDetails
This compound1.0 eq
Acryloyl chloride1.1 eq
Triethylamine (Et3N)1.5 eq
Dichloromethane (DCM)Anhydrous
Magnetic stirrer and stir bar
Round-bottom flask
Ice bath
Standard glassware for work-up and purification

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Base Addition: Add triethylamine (1.5 eq) to the cooled solution while stirring.

  • Acylation: Slowly add acryloyl chloride (1.1 eq) dropwise to the reaction mixture. The addition should be controlled to maintain the temperature below 5 °C.

  • Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired N-(2-fluoro-6-(piperidin-1-yl)phenyl)acrylamide.

Causality and Experimental Choices:

  • The use of a non-nucleophilic base like triethylamine is crucial to neutralize the HCl generated during the acylation without competing with the aniline for the acyl chloride.[7]

  • The reaction is performed at low temperature initially to control the exothermicity of the acylation reaction.[8]

  • Anhydrous conditions are necessary as acyl chlorides are highly reactive towards water.

Protocol 2: Synthesis of a Substituted Pyrido[2,3-d]pyrimidin-7-one Core

This second phase of the synthesis involves a tandem Michael addition and cyclization reaction to construct the core heterocyclic scaffold of many kinase inhibitors.[9][10][11]

Materials and Equipment:

Reagent/EquipmentDetails
N-(2-fluoro-6-(piperidin-1-yl)phenyl)acrylamide1.0 eq
Substituted 2-aminopyrimidine1.1 eq
Potassium carbonate (K2CO3)2.0 eq
N,N-Dimethylformamide (DMF)Anhydrous
Magnetic stirrer and stir bar
Round-bottom flask with reflux condenser
Heating mantle
Standard glassware for work-up and purification

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine N-(2-fluoro-6-(piperidin-1-yl)phenyl)acrylamide (1.0 eq), the desired substituted 2-aminopyrimidine (1.1 eq), and potassium carbonate (2.0 eq) in anhydrous DMF.

  • Heating: Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water. A precipitate may form.

  • Isolation: Collect the solid by vacuum filtration and wash with water. If no solid forms, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Dry the crude solid or the combined organic extracts and concentrate under reduced pressure. Purify the residue by flash column chromatography or recrystallization to yield the target pyrido[2,3-d]pyrimidin-7-one derivative.

Causality and Experimental Choices:

  • The use of a polar aprotic solvent like DMF is suitable for this type of reaction as it can dissolve the reactants and the inorganic base.

  • Potassium carbonate acts as a base to facilitate the Michael addition of the aminopyrimidine to the acrylamide.

  • Elevated temperatures are often required to promote both the initial Michael addition and the subsequent intramolecular cyclization.

Application in the Synthesis of Benzimidazole Scaffolds

Benzimidazoles are another important class of heterocyclic compounds with a broad range of biological activities, including kinase inhibition.[1][12][13] this compound can serve as a precursor to ortho-phenylenediamines, which are key intermediates in the synthesis of benzimidazoles.

Workflow for the Synthesis of a Substituted Benzimidazole

G A This compound B Nitration A->B HNO3, H2SO4 C Nitro-aniline derivative B->C D Reduction C->D Fe/HCl or H2, Pd/C E ortho-Phenylenediamine derivative D->E F Cyclocondensation with a Carboxylic Acid E->F R-COOH, Polyphosphoric acid (PPA), Heat G Substituted Benzimidazole F->G

Caption: General synthetic route to benzimidazoles from a substituted aniline.

Protocol 3: Synthesis of a Substituted Benzimidazole via Cyclocondensation

This protocol outlines a general procedure for the conversion of an ortho-phenylenediamine (derived from this compound via nitration and reduction) into a benzimidazole.

Materials and Equipment:

Reagent/EquipmentDetails
Substituted ortho-phenylenediamine1.0 eq
Carboxylic acid (R-COOH)1.1 eq
Polyphosphoric acid (PPA)
Magnetic stirrer and stir bar
Round-bottom flask
Heating mantle or oil bath
Standard glassware for work-up and purification

Procedure:

  • Reaction Setup: In a round-bottom flask, mix the ortho-phenylenediamine derivative (1.0 eq) and the desired carboxylic acid (1.1 eq) with polyphosphoric acid (PPA).

  • Heating: Heat the mixture to 150-180 °C for 2-4 hours. The reaction mixture will become viscous.

  • Work-up: Cool the reaction mixture to about 100 °C and pour it onto crushed ice with vigorous stirring.

  • Neutralization and Precipitation: Neutralize the acidic solution with a base (e.g., concentrated ammonium hydroxide or sodium hydroxide solution) until a precipitate forms.

  • Isolation: Collect the precipitate by vacuum filtration and wash thoroughly with water.

  • Purification: Dry the crude product and purify by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to obtain the pure benzimidazole derivative.

Causality and Experimental Choices:

  • Polyphosphoric acid serves as both a solvent and a dehydrating agent, facilitating the cyclocondensation reaction.

  • The high temperature is necessary to drive the reaction to completion.

  • The work-up procedure involving pouring the reaction mixture onto ice and then neutralizing is a standard method for quenching PPA reactions and precipitating the product.

Physicochemical and Safety Data

A summary of the key physicochemical properties and hazard information for this compound is provided below for easy reference.

PropertyValueSource
CAS Number 1184570-26-0[1]
Molecular Formula C11H15FN2[1]
Molecular Weight 194.25 g/mol [1]
Appearance Light brown to brown solidChemicalBook
Boiling Point 314.0±32.0 °C (Predicted)ChemicalBook
Density 1.154±0.06 g/cm3 (Predicted)ChemicalBook
pKa 6.67±0.40 (Predicted)ChemicalBook

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

Conclusion

This compound is a strategically designed building block that offers medicinal chemists a powerful tool for the synthesis of novel, biologically active compounds. The synergistic interplay of its piperidine and ortho-fluoro substituents provides a unique combination of properties that can be leveraged to optimize the pharmacokinetic and pharmacodynamic profiles of drug candidates. The protocols and workflows presented herein provide a practical framework for the utilization of this versatile intermediate in the pursuit of new therapeutic agents. As the demand for more sophisticated and targeted therapies continues to grow, the importance of such well-designed building blocks in the drug discovery process cannot be overstated.

References

  • Synthesis and antimicrobial study of N-[4-(2- piperidine-1-yl-ethoxy) phenyl] acetamide analogues. (n.d.). Retrieved January 29, 2026, from [Link]

  • Cyclocondensation of 2-Fluoro-5-nitrobenzaldehyde with Amidines. (2002). Russian Journal of Organic Chemistry, 38(4), 573–576.
  • Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. (2022). European Journal of Medicinal Chemistry, 230, 114101.
  • Goswami, S. K., Hanton, L. R., McAdam, C. J., Moratti, S. C., & Simpson, J. (2011). N-(1-Acryloyl-2,2,6,6-tetramethylpiperidin-4-yl)acrylamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o3024–o3025.
  • Synthesis of Adagrasib (MRTX849), a Covalent KRASG12C Inhibitor Drug for the Treatment of Cancer. (2023). ACS Omega, 8(5), 4565-4570.
  • Synthesis of vortioxetine via (2-(piperazine-1-yl)phenyl)aniline intermediates. (2015).
  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.
  • Reaction of aniline with acetyl chloride in the presence class 12 chemistry CBSE. (n.d.). Vedantu. Retrieved January 29, 2026, from [Link]

  • Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. (2021).
  • Novel pyridine derivatives, a process for their preparation and a pharmaceutical composition containing the same. (2005).
  • Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives. (2012). European Journal of Medicinal Chemistry, 54, 586-595.
  • Reactions of Acyl Chlorides with Primary Amines. (2023). Chemistry LibreTexts.
  • An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals. (2011). Beilstein Journal of Organic Chemistry, 7, 528–560.
  • Design and Synthesis of Newly Synthesized Acrylamide Derivatives as Potential Chemotherapeutic Agents against MCF-7 Breast Cancer Cell Line Lodged on PEGylated Bilosomal Nano-Vesicles for Improving Cytotoxic Activity. (2022). Pharmaceuticals, 15(11), 1353.
  • Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors. (2022). Scientific Reports, 12(1), 850.
  • Design, Synthesis, and Biological Examination of N‐Phenyl‐6‐fluoro‐4‐hydroxy‐2‐quinolone‐3‐carboxamides as Anticancer Agents. (2022). Chemistry & Biodiversity, 19(11), e202200721.
  • Applications of Fluorine in Medicinal Chemistry. (2015). Journal of Medicinal Chemistry, 58(21), 8359–8384.
  • An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)
  • REACTIONS OF N-CHLORACETYLATION OF TOLUIDINE ISOMERS. (2022). UNIVERSUM: химия и биология, (5-1(95)), 40-44.
  • Pyrido[2,3-d]pyrimidin-7(8H)-ones as new selective orally bioavailable Threonine Tyrosine Kinase (TTK) inhibitors. (2021). European Journal of Medicinal Chemistry, 211, 113098.
  • Process for making 2,6-difluoro pyridine. (1978).
  • Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta. (2023). International Journal of Molecular Sciences, 24(13), 10831.
  • The role of fluorine in medicinal chemistry. (2007). Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540.
  • Improved Synthesis of New FDA-Approved Treatment for KRAS G12C Mutation in Non-small Cell Lung Cancer. (2021). ACS Medicinal Chemistry Letters, 12(8), 1305-1310.
  • Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. (2021). Pharmaceuticals, 14(7), 710.

Sources

Application Notes and Protocols for the N-Arylation of 2-Fluoro-6-(piperidin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The synthesis of N-arylated aniline derivatives is a cornerstone of modern medicinal chemistry and materials science. These structural motifs are prevalent in a wide range of pharmaceuticals, agrochemicals, and organic electronic materials. 2-Fluoro-6-(piperidin-1-yl)aniline, in particular, presents a unique synthetic challenge due to its sterically hindered and electronically modified nature. The presence of two ortho substituents, a fluorine atom and a piperidinyl group, significantly impacts the reactivity of the aniline nitrogen. This guide provides a comprehensive overview of the strategic considerations and detailed protocols for the successful N-arylation of this challenging substrate. We will explore the two most powerful and widely adopted methodologies for C-N bond formation: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a broad substrate scope and functional group tolerance under relatively mild conditions.[1] Its success with sterically demanding substrates is highly dependent on the selection of appropriate bulky, electron-rich phosphine ligands.[2] The Ullmann condensation, a classical method, has seen a resurgence with the development of more effective catalyst systems, often providing a complementary approach for specific substrate combinations.[3] This document will delve into the mechanistic nuances of both reactions in the context of this compound and provide detailed, actionable protocols for researchers in the field.

Mechanistic Considerations: The Impact of Ortho-Substitution

The N-arylation of this compound is complicated by the steric and electronic effects of its ortho substituents. The bulky piperidinyl group presents a significant steric shield around the amine, hindering the approach of the metal catalyst and the arylating agent. This steric hindrance can slow down the rate-limiting steps of the catalytic cycle, such as the oxidative addition and reductive elimination.

The electronic nature of the substituents also plays a critical role. The fluorine atom is strongly electron-withdrawing, which decreases the nucleophilicity of the aniline nitrogen. This can make the initial coordination to the metal center and the subsequent deprotonation more challenging. Conversely, the piperidinyl group has an electron-donating effect through resonance, which can partially counteract the effect of the fluorine. Understanding this electronic balance is key to selecting the appropriate base and reaction conditions to facilitate the reaction.

Palladium-Catalyzed N-Arylation: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is the premier method for the N-arylation of sterically hindered anilines.[4] The choice of a palladium catalyst and a sterically demanding, electron-rich phosphine ligand is paramount to achieving high yields.[5] For a substrate as hindered as this compound, a highly active catalyst system is required to overcome the steric barrier and promote the desired C-N bond formation.

Recommended Catalytic System
  • Ligand: A bulky, electron-rich biarylphosphine ligand is essential. Ligands such as XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) or RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) are excellent choices as they have proven effective in the amination of other challenging substrates.[6]

  • Base: A strong, non-nucleophilic base is required to deprotonate the aniline. Sodium tert-butoxide (NaOtBu) is a common choice. For substrates sensitive to strong bases, weaker inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be effective, particularly with more reactive arylating agents.

  • Solvent: Anhydrous, non-polar aprotic solvents such as toluene or 1,4-dioxane are typically used to ensure the stability of the catalytic species.

Catalytic Cycle of the Buchwald-Hartwig Amination

The catalytic cycle, as illustrated below, involves the oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination and deprotonation of the aniline, and finally, reductive elimination to form the N-arylated product and regenerate the Pd(0) catalyst.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_complex L-Pd(II)(Ar)(X) OxAdd->PdII_complex Amine_Coord Amine Coordination PdII_complex->Amine_Coord R'R''NH PdII_amine_complex [L-Pd(II)(Ar)(NHR'R'')]⁺X⁻ Amine_Coord->PdII_amine_complex Deprotonation Deprotonation (Base) PdII_amine_complex->Deprotonation PdII_amido_complex L-Pd(II)(Ar)(NR'R'') Deprotonation->PdII_amido_complex RedElim Reductive Elimination PdII_amido_complex->RedElim RedElim->Pd0 Regeneration Product Ar-NR'R'' RedElim->Product

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Detailed Protocol: Buchwald-Hartwig N-Arylation

This protocol provides a general procedure for the N-arylation of this compound with an aryl bromide.

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromotoluene)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating plate

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add this compound (1.0 equiv.), the aryl bromide (1.2 equiv.), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and NaOtBu (1.5 equiv.) to an oven-dried Schlenk flask equipped with a magnetic stir bar.[2]

  • Solvent Addition: Add anhydrous toluene to the flask to achieve a suitable concentration (typically 0.1-0.2 M).

  • Reaction: Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.[2]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst and inorganic salts.[2]

  • Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired N-arylated product.

Data Summary: Buchwald-Hartwig Reaction Conditions
ParameterRecommended ConditionNotes
Palladium Source Pd₂(dba)₃ (2 mol%)Other Pd(0) sources or pre-catalysts can be used.
Ligand XPhos (4 mol%)RuPhos or other bulky biarylphosphine ligands may also be effective.
Base NaOtBu (1.5 equiv.)K₃PO₄ or Cs₂CO₃ can be used for base-sensitive substrates.
Solvent Toluene or 1,4-DioxaneMust be anhydrous.
Temperature 100-110 °CHigher temperatures may be required for less reactive aryl chlorides.
Arylating Agent Aryl Bromide/Iodide/TriflateReactivity: I > Br > OTf > Cl.

Copper-Catalyzed N-Arylation: The Ullmann Condensation

The Ullmann condensation is a classical method for C-N bond formation that has been significantly improved with the use of ligands and more effective copper sources.[3] While often requiring higher temperatures than the Buchwald-Hartwig reaction, it can be a valuable alternative, especially for certain heterocyclic substrates or when palladium-based methods fail.

Recommended Catalytic System
  • Copper Source: Copper(I) iodide (CuI) is a commonly used and effective catalyst.

  • Ligand: The addition of a ligand is crucial for modern Ullmann reactions. Diamine ligands such as N,N'-dimethylethylenediamine (DMEDA) or phenanthroline derivatives can accelerate the reaction.

  • Base: A moderately strong inorganic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is typically employed.

  • Solvent: High-boiling polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are generally required.

Detailed Protocol: Ullmann N-Arylation

This protocol describes a general procedure for the N-arylation of this compound with an aryl iodide.

Materials:

  • This compound

  • Aryl iodide (e.g., 4-iodotoluene)

  • Copper(I) iodide (CuI)

  • N,N'-Dimethylethylenediamine (DMEDA)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware

  • Magnetic stirrer and heating plate

Procedure:

  • Reaction Setup: To a sealable reaction vessel, add this compound (1.0 equiv.), the aryl iodide (1.5 equiv.), CuI (10 mol%), and K₂CO₃ (2.0 equiv.).

  • Solvent and Ligand Addition: Add anhydrous DMF, followed by DMEDA (20 mol%).

  • Reaction: Seal the vessel and heat the reaction mixture to 120-140 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with water and extract with ethyl acetate.

  • Extraction: Wash the combined organic layers with aqueous ammonia solution to remove copper salts, followed by water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography.

Data Summary: Ullmann Reaction Conditions
ParameterRecommended ConditionNotes
Copper Source CuI (10 mol%)Other Cu(I) salts can also be used.
Ligand DMEDA (20 mol%)Phenanthroline or other diamine ligands may be suitable.
Base K₂CO₃ (2.0 equiv.)Cs₂CO₃ can be used for enhanced reactivity.
Solvent DMF or DMSOMust be anhydrous.
Temperature 120-140 °CHigher temperatures are typical for Ullmann reactions.
Arylating Agent Aryl Iodide/BromideAryl iodides are generally more reactive.[3]

Experimental Workflow

The general workflow for both the Buchwald-Hartwig and Ullmann N-arylation reactions is depicted in the following diagram.

Experimental_Workflow Start Start: Reagent Preparation Setup Reaction Setup (Inert Atmosphere) Start->Setup Reaction Heating and Stirring Setup->Reaction Monitoring Reaction Monitoring (TLC/LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Work-up and Extraction Monitoring->Workup Complete Purification Purification (Column Chromatography) Workup->Purification End End: Product Characterization Purification->End

Caption: General experimental workflow for N-arylation reactions.

Conclusion

The N-arylation of the sterically demanding this compound can be successfully achieved using modern cross-coupling methodologies. The Buchwald-Hartwig amination, with a carefully selected palladium catalyst and a bulky biarylphosphine ligand, offers a versatile and high-yielding approach under relatively mild conditions. For cases where palladium-catalyzed methods are not optimal, the ligand-accelerated Ullmann condensation provides a robust alternative. The protocols and guidelines presented in this document are based on established principles of cross-coupling chemistry and are intended to serve as a strong starting point for the synthesis of novel N-arylated derivatives of this challenging substrate. As with any chemical reaction, optimization of the specific conditions for each unique combination of substrates is recommended to achieve the best results.

References

  • Xin, J., & Leng, F. (2019). N-Arylation of Fluoroalkylamine and Trifluoroacetamide through Cu–Catalysis. ChemistrySelect, 4(41), 12183-12186. Available from: [Link]

  • Singh, K., & Singh, S. (2016). N-Arylation of Amidines and Guanidines: An Update. ResearchGate. Available from: [Link]

  • Asghar, M. A., et al. (2021). N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach. Molecules, 26(22), 7013. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Available from: [Link]

  • Casanovas, J., et al. (2022). Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooperating Ligand [2,2′-Bipyridin]-6(1H)-one. ACS Catalysis, 12(22), 14236-14245. Available from: [Link]

  • Li, Y., et al. (2018). N- and O-arylation of pyridin-2-ones with diaryliodonium salts: base-dependent orthogonal selectivity under metal-free conditions. Chemical Science, 9(12), 3148-3152. Available from: [Link]

  • Patel, R. V., et al. (2015). Synthesis of novel N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide or -carbothioamide derivatives and their antimicrobial activity. ResearchGate. Available from: [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Available from: [Link]

  • Wikipedia. (2023). Ullmann condensation. Available from: [Link]

  • Dorel, R., & Grugel, C. P. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. Available from: [Link]

  • Kinzel, T., et al. (2010). A New Palladium Catalyst for C-N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(40), 14073-14075. Available from: [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphine ligands in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Available from: [Link]

Sources

The Strategic Synthesis of Bioactive Quinazolinones from 2-Fluoro-6-(piperidin-1-yl)aniline: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the quest for novel bioactive molecules is a perpetual endeavor. The strategic selection of starting materials is paramount to the efficient construction of diverse and potent compound libraries. 2-Fluoro-6-(piperidin-1-yl)aniline emerges as a compelling scaffold, integrating several key features that are highly desirable in drug discovery. The presence of a piperidine moiety, a ubiquitous structural motif in a wide array of clinically approved drugs, can enhance metabolic stability and modulate physicochemical properties such as lipophilicity and aqueous solubility.[1] The ortho-fluoroaniline core provides a versatile handle for a variety of synthetic transformations, including nucleophilic aromatic substitution and cyclization reactions. This application note will delve into the synthetic utility of this compound, with a specific focus on its application in the synthesis of bioactive quinazolinone derivatives.

Quinazolinones represent a prominent class of fused heterocyclic compounds that have garnered significant attention due to their broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and anticonvulsant properties.[2][3] The strategic incorporation of the this compound scaffold into a quinazolinone core is a promising strategy for the generation of novel chemical entities with potentially enhanced biological activity and favorable pharmacokinetic profiles. This guide will provide a detailed, field-proven protocol for the synthesis of a model quinazolinone derivative, underpinned by a thorough mechanistic rationale and practical insights for researchers in drug development.

Core Properties of this compound

A comprehensive understanding of the starting material is fundamental to successful synthesis. The key physicochemical properties of this compound are summarized below.

PropertyValueSource
CAS Number 1184570-26-0
Molecular Formula C₁₁H₁₅FN₂
Molecular Weight 194.25 g/mol
Appearance Off-white to yellow solidSupplier Data
Solubility Soluble in methanol, ethanol, dichloromethane, and ethyl acetate.General knowledge based on structure

Synthetic Strategy: Construction of the Quinazolinone Core

The primary amino group of this compound is a key functional handle for the construction of the quinazolinone ring system. A well-established and robust method for the synthesis of quinazolin-4(3H)-ones is the condensation of an anthranilic acid derivative or a 2-aminoaniline with a suitable one-carbon source, such as formic acid or an orthoester.[4] In this application note, we will focus on the reaction of this compound with formic acid, a straightforward and efficient method for the synthesis of the parent quinazolinone.

Proposed Synthetic Pathway

The proposed synthesis involves a two-step, one-pot reaction. The first step is the N-formylation of the primary aniline, followed by an acid-catalyzed intramolecular cyclization to yield the final quinazolinone product.

G start This compound intermediate N-(2-fluoro-6-(piperidin-1-yl)phenyl)formamide start->intermediate N-Formylation product 8-Fluoro-6-(piperidin-1-yl)quinazolin-4(3H)-one intermediate->product Intramolecular Cyclization reagent1 Formic Acid (HCOOH) reagent1->start reagent2 Heat (Δ) reagent2->intermediate

Caption: Proposed synthetic workflow for the synthesis of 8-Fluoro-6-(piperidin-1-yl)quinazolin-4(3H)-one.

Mechanistic Insights

The reaction proceeds through a well-understood mechanism. The initial step is the nucleophilic attack of the primary amino group of this compound on the carbonyl carbon of formic acid, followed by dehydration to form the N-formylated intermediate. This reaction is often facilitated by heating.[5]

The second step is the key ring-closing reaction. Under acidic conditions (provided by the excess formic acid or an additional acid catalyst), the formyl carbonyl group is protonated, rendering it more electrophilic. The electron-rich aromatic ring then undergoes an intramolecular electrophilic attack, ortho to the formamido group, to form a six-membered ring intermediate. Subsequent dehydration and tautomerization lead to the stable quinazolinone product.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, with clear steps and justifications for each experimental choice.

Objective: To synthesize 8-Fluoro-6-(piperidin-1-yl)quinazolin-4(3H)-one from this compound.

Materials:

  • This compound (1.0 eq)

  • Formic acid (≥95%) (10-20 eq)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 1.94 g, 10 mmol).

  • Reagent Addition: Carefully add formic acid (e.g., 10 mL, ~265 mmol) to the flask. Note: Formic acid is corrosive. Handle with appropriate personal protective equipment in a fume hood.

  • Reaction: Heat the reaction mixture to reflux (approximately 100-110 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane, 1:1). The reaction is typically complete within 4-8 hours.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Slowly and carefully pour the reaction mixture into a beaker containing ice-cold saturated sodium bicarbonate solution to neutralize the excess formic acid. Caution: Vigorous gas evolution (CO₂) will occur.

    • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

    • Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water) may be employed to obtain the pure product.

  • Characterization: The structure and purity of the final product, 8-Fluoro-6-(piperidin-1-yl)quinazolin-4(3H)-one, should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Expected Results and Data

Based on analogous reactions reported in the literature for the synthesis of quinazolinones from 2-aminoanilines, the following outcomes can be anticipated:

ParameterExpected Value
Yield 70-90%
Appearance White to off-white solid
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 8.1-8.3 (s, 1H, NCHN), 7.0-7.5 (m, 2H, Ar-H), 3.0-3.2 (m, 4H, piperidine-CH₂), 1.6-1.8 (m, 6H, piperidine-CH₂)
¹³C NMR (CDCl₃, 101 MHz) δ (ppm): 160-165 (C=O), 145-150 (Ar-C), 110-140 (Ar-C), 50-55 (piperidine-CH₂), 20-30 (piperidine-CH₂)
Mass Spectrometry (ESI+) m/z: [M+H]⁺ calculated for C₁₂H₁₃FN₂O⁺, found.

Application in Bioactive Molecule Synthesis: A Broader Perspective

The synthesized 8-Fluoro-6-(piperidin-1-yl)quinazolin-4(3H)-one serves as a versatile intermediate for the generation of a library of bioactive molecules. The quinazolinone core offers several points for further functionalization, as illustrated in the diagram below.

G start 8-Fluoro-6-(piperidin-1-yl)quinazolin-4(3H)-one product1 N-Alkylation/Arylation at N3 start->product1 product2 Halogenation at C2 start->product2 product3 Further functionalization of the piperidine ring start->product3

Caption: Potential diversification pathways for the synthesized quinazolinone.

The nitrogen at the 3-position can be readily alkylated or arylated to introduce a variety of substituents. The carbon at the 2-position can be halogenated and subsequently subjected to cross-coupling reactions to introduce diverse aryl or alkyl groups. Furthermore, the piperidine ring itself can be a site for further modification, depending on the desired properties of the final compound. This multi-directional approach allows for a systematic exploration of the chemical space around the quinazolinone scaffold, facilitating structure-activity relationship (SAR) studies in drug discovery programs.

Conclusion

This compound is a valuable and versatile building block for the synthesis of bioactive molecules. This application note has provided a detailed and scientifically grounded protocol for its use in the construction of the privileged quinazolinone scaffold. The presented methodology is robust, efficient, and amenable to further diversification, making it a valuable tool for researchers in medicinal chemistry and drug development. The insights into the reaction mechanism and the detailed experimental procedure are intended to empower scientists to confidently utilize this promising starting material in their quest for novel therapeutic agents.

References

  • Lowicki, D., & Przybylski, P. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213.
  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Synthesis and antioxidant activities of novel 4-(2-mercapto-5-phenyl-1,3,4-oxadiazol-3-yl)-2-phenyl-1,5-benzothiazepine. Journal of the Chilean Chemical Society, 57(4), 1381-1385.
  • Ishikawa, M., Furuuchi, T., Yamauchi, M., Yokoyama, F., Kakui, N., & Sato, Y. (2010). Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor. Bioorganic & Medicinal Chemistry, 18(14), 5441–5448.
  • Jadhav, S. D., & Sharma, N. (2020). Quinazoline derivatives: synthesis and bioactivities. RSC Advances, 10(61), 37036-37055.
  • Khodarahmi, G., Jafari, E., Hakimelahi, H., Abedi, D., & Khajouei, M. R. (2012). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Iranian Journal of Pharmaceutical Research, 11(2), 487–494.
  • Kaur, R., Chaudhary, S., Kumar, K., Gupta, M. K., & Rawal, R. K. (2017). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry, 5, 96.
  • Mhaske, S. B., & Argade, N. P. (2006). The chemistry of recently isolated naturally occurring quinazolinone alkaloids. Tetrahedron, 62(42), 9787-9826.
  • Tiwari, R. K., Singh, D., Singh, J., & Chhillar, A. K. (2014). Quinazolinones: a versatile scaffold for the development of potent antimicrobial agents. Mini reviews in medicinal chemistry, 14(1), 71–83.
  • Wang, D., & Gao, F. (2013). Quinazoline derivatives: synthesis and bioactivities. Chemistry Central Journal, 7(1), 95.
  • Zareef, M., Iqbal, R., Zaidi, J. H., Arfan, M., & Shafiq-ur-Rehman. (2007). Synthesis and antimicrobial activity of some new 2-substituted-6-fluoro- and 6-nitro-3-cyclohexyl-quinazolin-4(3H)-ones. Journal of the Chinese Chemical Society, 54(3), 747-754.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Retrieved from [Link]

  • Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213.
  • Reddy, P. P., & Manjula, A. (2013). Formylation of Amines. Molecules, 18(1), 1213–1226.
  • Galaxy Publication. (2023). Synthesis and Biological Assessment of Novel Quinazolinone–Piperazine Hybrid Derivatives as Antimicrobial Agents.
  • Taylor & Francis Online. (2022). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H).

Sources

Troubleshooting & Optimization

Technical Support Center: Stabilization of Piperidinyl Aniline Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Prevention of Decomposition in Piperidinyl Aniline Scaffolds Audience: Medicinal Chemists, Process Chemists, and Formulation Scientists Document ID: TSC-PA-2024-001

Executive Summary: The Dual-Nitrogen Vulnerability

Piperidinyl aniline compounds possess a unique "dual-nitrogen" architecture that creates specific stability challenges. They contain two distinct reactive centers:[1]

  • The Aniline Moiety (Aromatic Amine): Highly electron-rich and prone to radical-mediated oxidation (browning) and photolysis.

  • The Piperidine Moiety (Aliphatic Amine): A basic secondary or tertiary amine susceptible to N-oxidation (via peroxides) and nucleophilic attacks on excipient impurities (e.g., aldehydes).

This guide provides mechanistic insights and validated protocols to prevent the degradation of these scaffolds during synthesis, purification, and storage.

Mechanism of Decomposition[2]

Understanding the enemy is the first step to containment. The degradation of piperidinyl anilines is rarely a single event but a cascade of oxidative and photochemical reactions.

Visualizing the Degradation Pathway

The following diagram maps the critical failure points where the compound degrades into colored impurities (quinones) or inactive oxides.

DecompositionPathways cluster_0 Environmental Triggers Compound Piperidinyl Aniline (Parent) Radical Anilino Radical (Intermediate) Compound->Radical Auto-oxidation (O2 + Light) NOxide Piperidine N-Oxide (Polar Impurity) Compound->NOxide Peroxides (ROOH) in Solvents (THF/Ethers) Quinone Quinone Imine (Colored Impurity) Radical->Quinone -1e-, -H+ Dimer Azo/Hydrazo Dimers (Insoluble Precipitate) Radical->Dimer Coupling

Figure 1: Primary degradation pathways. The aniline moiety drives color changes (Quinone/Dimer), while the piperidine moiety drives N-oxide formation via solvent impurities.

Troubleshooting Guides & Protocols

Issue A: "My sample turned pink/brown overnight."

Diagnosis: Oxidative Dehydrogenation (Auto-oxidation). Anilines are notorious for "browning" due to the formation of highly conjugated quinone imines or azo-dimers. This is accelerated by trace metals and basic pH.

Corrective Protocol: The "Zero-Oxygen" Workup Do not rely solely on standard rotary evaporation. Follow this protocol for handling sensitive free bases.

  • Solvent Degassing: Sparge all reaction and workup solvents with Argon (Ar) or Nitrogen (N2) for 15 minutes prior to use.[2]

  • Chelation: Add 0.5 mM EDTA to your aqueous workup buffer. This sequesters trace transition metals (Cu, Fe) that catalyze radical formation [1].

  • Antioxidant Spiking: If the compound is an oil, add 0.1% w/w butylated hydroxytoluene (BHT) or Ascorbic Acid immediately after isolation.

  • Storage: Store under Argon atmosphere.

Issue B: "New polar peaks appeared in LC-MS after dissolving in THF/Dioxane."

Diagnosis: N-Oxidation via Solvent Peroxides. The aliphatic nitrogen in the piperidine ring is nucleophilic. It reacts with hydroperoxides found in aged ethers (THF, Diethyl ether, Dioxane) to form N-oxides [2].

Data: Solvent Risk Assessment

SolventRisk LevelMechanism of FailurePrevention Strategy
THF / Diethyl Ether High Forms peroxides rapidly; oxidizes piperidine to N-oxide.Use fresh, inhibited (BHT) bottles. Test with peroxide strips.
Dichloromethane (DCM) LowReacts with amines over long periods (quaternization).Avoid storing amines in DCM >24h.
Methanol/Ethanol LowProtophilic solvent; generally safe but hygroscopic.Keep dry to prevent hydrolysis.
PEG / Polysorbates Medium Contains formaldehyde impurities (Maillard reaction).Use "Low Peroxide/Aldehyde" grade excipients.

Corrective Protocol: Peroxide Scavenging If you must use etheral solvents:

  • Test solvent with starch-iodide paper or peroxide strips.

  • If positive (>10 ppm), pass the solvent through a column of activated alumina before use.

Issue C: "The solid cake is gumming up or deliquescing."

Diagnosis: Hygroscopicity & Low Glass Transition (Tg). Free base piperidinyl anilines are often amorphous oils or low-melting solids. They absorb water, lowering the Tg and accelerating chemical degradation.

Corrective Protocol: Salt Screening Convert the free base to a crystalline salt to lock the conformation and reduce electron density on the aniline ring (protonation reduces oxidation potential) [3].

  • Recommended Counter-ions:

    • Hydrochloride (HCl): Standard, but can be hygroscopic.

    • Fumarate/Maleate: Often yields non-hygroscopic, high-melting crystals.

    • Tosylate/Mesylate: Good for lipophilic amines.

Interactive Troubleshooting Workflow

Use this logic flow to identify the root cause of instability in your specific experiment.

TroubleshootingTree Start Observed Instability Color Color Change (Pink/Brown) Start->Color Purity Purity Drop (No Color Change) Start->Purity Light Was it exposed to light? Color->Light Solvent Solvent used? Purity->Solvent LightYes Photolysis. Use Amber Glass. Light->LightYes Yes LightNo Oxidation. Check Headspace/Metals. Light->LightNo No Ether THF/Ether: Check Peroxides (N-Oxide) Solvent->Ether Ethers Alcohol PEG/Alcohol: Check Aldehydes (Imine) Solvent->Alcohol Alcohols/Excipients

Figure 2: Decision tree for rapid diagnosis of piperidinyl aniline degradation.

Frequently Asked Questions (FAQ)

Q: Can I store the free base in the freezer (-20°C)? A: Yes, but with a caveat. Cold storage slows kinetics, but if the vial is not sealed under Argon, moisture condensation upon thawing will accelerate degradation. Always allow the vial to reach room temperature before opening to prevent water condensation on the hygroscopic amine.

Q: Why does my compound degrade in PEG-400 formulations? A: PEG often contains trace formaldehyde and formic acid. The piperidine nitrogen reacts with formaldehyde to form N-methyl impurities (Eschweiler-Clarke type) or hemiaminals [4]. Solution: Use "High Purity" or "Aldehyde-Free" grades of PEG, or add Meglumine as a sacrificial scavenger.

Q: Is the color change reversible? A: Generally, no. The "pink" color comes from highly conjugated quinoid species. While filtration through a silica plug or activated charcoal can remove the colored impurity, the degraded material is lost.

References

  • Iron-Catalyzed Oxidation of Amines: P. H. Howard, Handbook of Environmental Fate and Exposure Data, Lewis Publishers, 1989.
  • Peroxides in Solvents: Yale Environmental Health & Safety. "Peroxide Forming Solvents." [Link]

  • Salt Selection for Stability: Stahl, P. H., & Wermuth, C. G. (Eds.). (2011).[3] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.

  • Excipient Incompatibilities: Wu, Y., et al. "Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug-Excipient Incompatibility." AAPS PharmSciTech, 2011. [Link]

Sources

Technical Support Center: Protecting Group Strategies for Aniline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for aniline protection strategies. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges of synthesizing molecules containing the aniline moiety. The nucleophilicity and susceptibility to oxidation of anilines necessitate robust protecting group strategies to ensure successful and high-yielding multi-step syntheses.[1]

This resource provides in-depth, field-proven insights into the selection, application, and removal of common aniline protecting groups. We will delve into the causality behind experimental choices and provide troubleshooting guidance for issues you may encounter at the bench.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to protect the amino group of aniline during synthesis?

The amino group (-NH₂) of aniline is a potent activating group and a strong nucleophile.[2] This high reactivity can lead to several undesirable outcomes in a multi-step synthesis:

  • Lack of Selectivity: The -NH₂ group can react with electrophiles, leading to a mixture of N-substituted and ring-substituted products. For instance, direct nitration of aniline results in a mixture of ortho, meta, and para-nitroanilines, along with significant oxidation byproducts.[3]

  • Over-Reactivity: The strong activating nature of the amino group can lead to multiple substitutions on the aromatic ring. A classic example is the reaction of aniline with bromine water, which yields 2,4,6-tribromoaniline.[3]

  • Incompatibility with Reagents: The basicity of the amino group can interfere with certain reagents, such as Lewis acids used in Friedel-Crafts reactions, by forming deactivating complexes.[3]

Protecting the amino group, typically by converting it to a less reactive amide or carbamate, mitigates these issues, allowing for controlled and selective transformations on other parts of the molecule.[2][4]

Q2: What are the key characteristics of an ideal protecting group for aniline?

An ideal protecting group for aniline should possess the following attributes:[1]

  • Ease of Introduction: The protecting group should be introduced in high yield under mild conditions that do not affect other functional groups in the molecule.

  • Stability: It must be robust and stable to the reaction conditions planned for subsequent steps in the synthetic route.

  • Ease of Removal: The protecting group should be cleaved in high yield under mild conditions that do not compromise the integrity of the final product.[1]

  • Orthogonality: In complex syntheses with multiple protecting groups, the ability to selectively remove one protecting group while others remain intact is crucial. This is known as an orthogonal strategy.[1]

Q3: Which are the most commonly used protecting groups for anilines?

Several protecting groups are routinely employed for anilines, each with its own set of advantages and disadvantages. The most common classes are carbamates and sulfonamides.

Protecting GroupAbbreviationProtection ConditionsDeprotection ConditionsKey Features
tert-Butoxycarbonyl BocDi-tert-butyl dicarbonate (Boc)₂O, base (e.g., NEt₃, NaOH)[1]Strong acid (e.g., TFA, HCl)[5][6]Stable to base and hydrogenolysis, easily removed with acid.
Carboxybenzyl CbzBenzyl chloroformate (Cbz-Cl), base[7][8]Catalytic hydrogenolysis (e.g., H₂, Pd/C)[7][8][9]Stable to acidic and basic conditions, removed by reduction.[7][8]
9-Fluorenylmethoxycarbonyl FmocFmoc-Cl, base[10][11]Base (e.g., piperidine)[9][10]Stable to acid and hydrogenolysis, cleaved by mild base.[10][11]
Trifluoroacetyl TFATrifluoroacetic anhydride (TFAA), base[12][13]Mild basic or acidic hydrolysis[12][14]Can be cleaved under mild conditions.[12][14]
Tosyl Tsp-Toluenesulfonyl chloride (TsCl), pyridine[1][15]Harsh conditions (e.g., HBr/AcOH, reflux)[1][16]Very stable sulfonamide linkage.[1][15]
Nosyl Ns2-Nitrobenzenesulfonyl chloride (NsCl), base[17]Thiol and base (e.g., thiophenol, K₂CO₃)[17][18]Orthogonal to Boc and Cbz, cleaved by nucleophilic aromatic substitution.[17][18]
Q4: What is "orthogonal protection" and why is it important in aniline synthesis?

Orthogonal protection refers to the use of multiple, distinct protecting groups in a single molecule that can be removed under different, non-interfering conditions.[1][4] This strategy is critical in the synthesis of complex molecules where different functional groups need to be manipulated at various stages.

For example, a molecule could have an aniline protected with a Boc group and a phenol protected with a benzyl group. The Boc group can be selectively removed with acid without affecting the benzyl group. Subsequently, the benzyl group can be removed by hydrogenolysis, leaving the deprotected aniline intact. This allows for sequential and selective reactions at different sites within the molecule.[19]

Troubleshooting Common Issues

Problem 1: Low yield during Boc protection of an electron-deficient aniline.

Symptoms: The reaction is sluggish, and a significant amount of starting material remains even after prolonged reaction times.

Causality: Electron-withdrawing groups on the aniline ring decrease the nucleophilicity of the amino group, making it less reactive towards (Boc)₂O.[20][21]

Solutions:

  • Catalysis with 4-(Dimethylamino)pyridine (DMAP): Add a catalytic amount (1-10 mol%) of DMAP. DMAP is a hypernucleophilic catalyst that activates (Boc)₂O, making it more susceptible to attack by the weakly nucleophilic aniline.[6][20]

  • Use of a Stronger Base: Employing a stronger base like sodium hydroxide (NaOH) can enhance the nucleophilicity of the aniline. These reactions are often carried out in a biphasic system (e.g., water/dichloromethane).[20]

  • Elevated Temperature: Heating the reaction mixture can provide the necessary activation energy. However, monitor the reaction closely for the formation of byproducts.[20]

  • Solvent Choice: Alcoholic solvents such as methanol have been shown to accelerate the Boc protection of aromatic amines.[20][22]

Problem 2: Unwanted side reactions during Cbz protection.

Symptoms: Formation of multiple products, including di-Cbz protected aniline and other impurities.

Causality: The reaction between the amine and benzyl chloroformate (Cbz-Cl) liberates HCl, which can protonate the starting aniline, rendering it non-nucleophilic.[7] If the base is not efficient at scavenging the HCl, side reactions can occur.

Solutions:

  • Schotten-Baumann Conditions: Perform the reaction under Schotten-Baumann conditions, using a biphasic system with an aqueous base (e.g., NaHCO₃ or NaOH) to effectively neutralize the generated HCl.[7][11]

  • Use of a Non-Nucleophilic Organic Base: In an anhydrous system, use a non-nucleophilic organic base like pyridine or triethylamine to scavenge the HCl.[7][11]

  • Alternative Reagents: Consider using other Cbz-donating reagents like dibenzyl dicarbonate (Cbz)₂O, which can offer milder reaction conditions.[7]

Problem 3: Difficulty in deprotecting a Tosyl (Ts) group.

Symptoms: The deprotection reaction requires harsh conditions, leading to decomposition of the target molecule.

Causality: The sulfonamide bond in N-tosylanilines is exceptionally stable due to the electron-withdrawing nature of the tosyl group, which delocalizes the nitrogen lone pair.[15][23]

Solutions:

  • Harsh Acidic Conditions: The most common method involves heating with a strong acid mixture, such as hydrobromic acid in acetic acid (HBr/AcOH), at reflux for several hours.[1] This is often not suitable for sensitive substrates.

  • Reductive Cleavage: Dissolving metal reductions, such as sodium in liquid ammonia or samarium iodide, can cleave the tosyl group.[15][16]

  • Alternative Sulfonamides: For future syntheses, consider using a more labile sulfonamide protecting group, such as the nosyl (Ns) group, which can be cleaved under much milder conditions with a thiol and a base.[17][18]

Problem 4: Premature cleavage of an Fmoc group.

Symptoms: The Fmoc group is unintentionally removed during a reaction step that is not intended for deprotection.

Causality: The Fmoc group is labile to basic conditions, particularly secondary amines like piperidine.[10][11] However, it can also be sensitive to some primary amines and other basic reagents, especially with prolonged reaction times or elevated temperatures.[24]

Solutions:

  • Strict pH Control: Ensure that the reaction conditions for subsequent steps are not basic. If a base is required, opt for a weaker, sterically hindered base.

  • Avoid Primary and Secondary Amine Nucleophiles: If possible, avoid using primary or secondary amine nucleophiles in subsequent reaction steps.

  • Alternative Base-Labile Groups: If basic conditions are unavoidable, consider a protecting group with different lability, or re-evaluate the synthetic strategy.

Detailed Protocols

Protocol 1: Boc Protection of Aniline

This protocol describes the protection of aniline using di-tert-butyl dicarbonate.

Materials:

  • Aniline (1.0 eq)

  • Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq)

  • Triethylamine (NEt₃, 1.2 eq) or aqueous NaOH[1][19]

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • Dissolve aniline (1.0 eq) in DCM.

  • Add triethylamine (1.2 eq) to the solution.

  • Add di-tert-butyl dicarbonate (1.1 eq) portion-wise at room temperature. The reaction is often exothermic.[19]

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-Boc protected aniline.[17]

Protocol 2: Cbz Deprotection via Catalytic Hydrogenolysis

This protocol details the removal of the Cbz group using catalytic hydrogenation.[7]

Materials:

  • N-Cbz protected aniline (1.0 eq)

  • Palladium on carbon (10% Pd/C, 5-10 mol%)

  • Methanol (MeOH) or Ethyl Acetate (EtOAc)

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve the N-Cbz protected aniline in MeOH.

  • Carefully add 10% Pd/C to the solution under an inert atmosphere.

  • Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Evaporate the solvent under reduced pressure to obtain the deprotected aniline.[1]

Protocol 3: Nosyl Deprotection using Thiophenol

This protocol describes the cleavage of the nosyl group under mild nucleophilic conditions.[17][18]

Materials:

  • N-nosyl protected aniline (1.0 eq)

  • Thiophenol (2.5 eq)[17]

  • Potassium carbonate (K₂CO₃, 2.0 eq)[17]

  • N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

Procedure:

  • Dissolve the N-nosylated amine in DMF.

  • Add potassium carbonate (2.0 eq) and thiophenol (2.5 eq).[17]

  • Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the deprotected aniline.[17]

Visualizing Protecting Group Strategies

General Aniline Protection and Deprotection Workflow

The following diagram illustrates the fundamental concept of using a protecting group in aniline synthesis.

G cluster_protection Protection Aniline Aniline (R-NH2) PG_Reagent Protecting Group Reagent Protected_Aniline Protected Aniline (R-NH-PG) PG_Reagent->Protected_Aniline Introduction Reaction Reaction on 'R' group Protected_Aniline->Reaction Stable to reaction conditions Protected_Product Modified Protected Aniline (R'-NH-PG) Deprotection_Reagent Deprotection Reagent Final_Product Final Product (R'-NH2) Deprotection_Reagent->Final_Product

Caption: Generalized workflow for aniline protection, reaction, and deprotection.

Orthogonal Deprotection Strategies

This diagram illustrates the concept of orthogonal deprotection with commonly used protecting groups for anilines.

OrthogonalDeprotection cluster_boc Boc Deprotection cluster_cbz Cbz Deprotection cluster_fmoc Fmoc Deprotection Molecule Aniline with Multiple Protecting Groups (PG1, PG2, PG3) Boc_Deprotection Strong Acid (TFA) Molecule->Boc_Deprotection Cbz_Deprotection Hydrogenolysis (H2, Pd/C) Molecule->Cbz_Deprotection Fmoc_Deprotection Base (Piperidine) Molecule->Fmoc_Deprotection Product_Boc Deprotected at Boc site Boc_Deprotection->Product_Boc Product_Cbz Deprotected at Cbz site Cbz_Deprotection->Product_Cbz Product_Fmoc Deprotected at Fmoc site Fmoc_Deprotection->Product_Fmoc

Caption: Orthogonal deprotection of Boc, Cbz, and Fmoc groups.

References

  • Stang, P. J., & Diederich, F. (Eds.). (2008). Modern Acetylene Chemistry. Wiley-VCH.
  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. [Link]

  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. [Link]

  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. Fisher Scientific. [Link]

  • Google Patents. (n.d.). KR101083935B1 - Trifluoroacetylation for amines.
  • Greene, T. W., & Wuts, P. G. M. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. [Link]

  • ResearchGate. (n.d.). Protecting Groups in Peptide Synthesis. ResearchGate. [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Master Organic Chemistry. [Link]

  • Accounts of Chemical Research. (n.d.). New amino-protecting groups in organic synthesis. ACS Publications. [Link]

  • ResearchGate. (n.d.). Optimization of conditions for the cleavage of the Fmoc group. ResearchGate. [Link]

  • YouTube. (2020). 26.04 Protecting Groups for Amines: Sulfonamides. [Link]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Organic Chemistry Data. (n.d.). Cbz Protection - Common Conditions. [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Organic Chemistry Portal. [Link]

  • Reddit. (2020). Fmoc protection of electron-poor aniline?. Reddit. [Link]

  • ACS Publications. (2016). Use of the Nosyl Group as a Functional Protecting Group in Applications of a Michael/Smiles Tandem Process. Organic Letters. [Link]

  • Organic Chemistry Portal. (n.d.). Trifluoroacetamides. Organic Chemistry Portal. [Link]

  • ResearchGate. (n.d.). Use of N-trifluoroacetyl-protected amino acid chlorides in peptide coupling reactions with virtually complete preservation of stereochemistry. ResearchGate. [Link]

  • ResearchGate. (n.d.). Removal of the tosyl and nosyl groups. ResearchGate. [Link]

  • Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group. Wikipedia. [Link]

  • Allen. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs. Allen. [Link]

  • Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Total Synthesis. [Link]

  • Google Patents. (n.d.). EP0941104A1 - Peptide synthesis with sulfonyl protecting groups.
  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Common Organic Chemistry. [Link]

  • Reddit. (2023). Does anyone know of a method to remove a nosyl group that's been reduced to the amine?. Reddit. [Link]

  • Filo. (2025). Protection of NH2 in aniline. Filo. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Pearson+. (n.d.). Protection of Aniline Derivatives. Pearson+. [Link]

  • Organic Chemistry Portal. (n.d.). p-Toluenesulfonamides. Organic Chemistry Portal. [Link]

  • ResearchGate. (n.d.). Comparison of various catalysts in the N-Boc protection of aniline with (Boc)2O at room temperature. ResearchGate. [Link]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]

  • University of Bath's research portal. (n.d.). The use of trifluoroacetyl as an N- and O-protecting group during the synthesis of energetic compounds containing nitramine and/or nitrate ester groups. [Link]

Sources

Technical Support Center: HPLC Method Development and Troubleshooting for 2-Fluoro-6-(piperidin-1-yl)aniline Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for the HPLC analysis of 2-Fluoro-6-(piperidin-1-yl)aniline. This guide is designed for researchers, analytical scientists, and drug development professionals who are developing and troubleshooting HPLC methods for this compound. Our focus is on providing practical, field-tested advice grounded in chromatographic theory to ensure the development of robust and reliable analytical methods.

Frequently Asked Questions (FAQs)

This section addresses common initial questions encountered when beginning method development for this compound.

Q1: What are the key physicochemical properties of this compound that will influence my HPLC method?

A1: Understanding the molecule's properties is the foundation of effective method development. This compound is a substituted aniline derivative. Its key characteristics are:

  • Structure: The molecule contains a basic piperidine ring and an aniline moiety. The presence of the basic nitrogen atoms means its ionization state is pH-dependent.

  • pKa: The pKa of the piperidinyl and anilino groups will dictate the compound's charge at a given mobile phase pH. This is critical for controlling retention and peak shape. The piperidine amine is significantly more basic than the aniline amine.

  • logP: The octanol-water partition coefficient (logP) indicates its hydrophobicity. A higher logP suggests stronger retention on a reversed-phase column.

  • UV Absorbance: The aromatic ring in the molecule provides strong UV absorbance, making UV detection a suitable choice. The UV maximum is typically in the range of 240-260 nm.

Q2: What is the recommended starting point for column selection?

A2: For a molecule with the characteristics of this compound, a reversed-phase C18 column is the standard and most effective starting point. Look for a modern, high-purity silica C18 column with end-capping to minimize peak tailing caused by the interaction of the basic amine groups with residual silanols on the silica surface. A particle size of 3 µm or 5 µm is suitable for standard HPLC systems.

Q3: How should I prepare the mobile phase for optimal peak shape?

A3: Due to the basic nature of the analyte, controlling the mobile phase pH is crucial to achieve symmetrical peaks.

  • Aqueous Phase: A buffer is necessary to control the pH. A phosphate or formate buffer at a concentration of 10-20 mM is recommended. To ensure the analyte is in a consistent, protonated state and to suppress silanol interactions, a pH of 2.5-3.5 is a good starting point.

  • Organic Phase: Acetonitrile is a common and effective organic modifier. Methanol can also be used, but acetonitrile often provides better peak shape for basic compounds.

  • Initial Gradient: A good starting point for a gradient method would be to go from a low percentage of organic (e.g., 10-20%) to a high percentage (e.g., 90-95%) over 10-15 minutes to scout for the elution time of the analyte.

Q4: What are the ideal detection settings?

A4: A UV detector is the most common choice. Based on the typical absorbance of substituted anilines, a primary detection wavelength of around 254 nm is a robust starting point. A secondary wavelength, for instance at 245 nm, can also be monitored to confirm peak purity. If available, a photodiode array (PDA) detector is highly recommended to assess the full UV spectrum and identify any co-eluting impurities.

HPLC Method Development Workflow

The following diagram outlines a logical workflow for developing a robust HPLC method for this compound.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation & Finalization A Define Analytical Target Profile B Select C18 Column & Mobile Phase (ACN/H2O with 0.1% Formic Acid) A->B C Run Initial Gradient (5-95% B in 15 min) B->C D Identify Analyte Peak & Assess Peak Shape C->D E Optimize Gradient Slope for Resolution D->E Proceed if peak is identified F Adjust pH (2.5-4.0) for Peak Symmetry E->F G Fine-tune Flow Rate & Temperature F->G H Assess Specificity, Linearity, Accuracy, Precision G->H Proceed with optimized conditions I Perform Robustness Testing (Varying pH, Temp, Flow) H->I J Finalize Method Parameters I->J

Caption: A three-phase workflow for HPLC method development.

Troubleshooting Guide

This section provides solutions to common problems encountered during the analysis of this compound.

Problem 1: Poor Peak Shape (Tailing)

  • Question: My peak for this compound is showing significant tailing. What are the likely causes and how can I fix it?

  • Answer: Peak tailing for basic compounds like this is a classic issue in reversed-phase HPLC.

    • Cause A: Secondary Silanol Interactions: The basic amine groups on your analyte can interact with acidic residual silanols on the silica backbone of the column packing material.

      • Solution 1: Lower Mobile Phase pH: Decrease the pH of your aqueous mobile phase to between 2.5 and 3.0 using an acid like formic acid or phosphoric acid. At this low pH, the silanols are protonated and less likely to interact with the protonated basic analyte.

      • Solution 2: Use an End-Capped Column: Ensure you are using a high-quality, end-capped C18 column. End-capping "shields" the residual silanols.

      • Solution 3: Add a Competing Base: In some cases, adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can improve peak shape, but this can shorten column lifetime and is less common with modern columns.

    • Cause B: Column Overload: Injecting too much sample can lead to peak distortion.

      • Solution: Reduce the injection volume or the concentration of your sample and re-inject.

Problem 2: Inconsistent Retention Times

  • Question: The retention time for my analyte is drifting between injections. What should I investigate?

  • Answer: Retention time instability points to a lack of equilibrium in the HPLC system or changes in the mobile phase.

    • Cause A: Insufficient Column Equilibration: The column may not be fully equilibrated with the starting mobile phase conditions before each injection.

      • Solution: Increase the column equilibration time between runs. A good rule of thumb is to allow at least 10 column volumes of the initial mobile phase to pass through the column before injecting.

    • Cause B: Mobile Phase pH Instability: If your mobile phase is not adequately buffered, its pH can be inconsistent, leading to variable analyte ionization and retention.

      • Solution: Ensure you are using a buffer (e.g., 10-20 mM phosphate or formate) in the aqueous portion of your mobile phase, especially if the pH is near the pKa of your analyte.

    • Cause C: Pump Performance Issues: Inconsistent mixing or flow from the HPLC pump can cause retention time shifts.

      • Solution: Prime all pump lines to remove air bubbles. Check for leaks in the system. If the problem persists, consult your instrument's maintenance guide for pump seal and check valve maintenance.

Problem 3: Low Signal-to-Noise Ratio

  • Question: My analyte peak is very small and the baseline is noisy. How can I improve my signal?

  • Answer: A low signal-to-noise ratio can be due to detector settings, mobile phase issues, or a contaminated system.

    • Cause A: Incorrect Detection Wavelength: You may not be monitoring at the UV absorbance maximum of this compound.

      • Solution: If using a PDA detector, examine the UV spectrum of your peak to find the wavelength of maximum absorbance (λmax) and set your detector to that wavelength. If you don't have a PDA, run a series of injections at different wavelengths (e.g., 240 nm, 254 nm, 260 nm) to find the optimal response.

    • Cause B: Contaminated Mobile Phase: Impurities in your mobile phase solvents or additives can contribute to a noisy baseline.

      • Solution: Use high-purity, HPLC-grade solvents and fresh reagents. Filter all aqueous mobile phases through a 0.45 µm or 0.22 µm filter before use.

    • Cause C: Dirty Flow Cell: The detector flow cell may be contaminated.

      • Solution: Follow the manufacturer's instructions for flushing the detector flow cell with a strong solvent like isopropanol or methanol.

Experimental Protocol: A Starting Point

This protocol provides a robust starting point for the analysis of this compound.

Table 1: Recommended HPLC Method Parameters

ParameterRecommended Setting
Column High-purity, end-capped C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 10% B to 90% B over 15 minutes, then hold at 90% B for 2 minutes, return to 10% B over 1 minute, and equilibrate for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm
Sample Preparation Dissolve sample in a 50:50 mixture of Mobile Phase A and Mobile Phase B to a final concentration of approximately 0.1 mg/mL.

Step-by-Step Procedure:

  • Mobile Phase Preparation:

    • For Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Mix thoroughly and filter through a 0.45 µm filter.

    • For Mobile Phase B: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile. Mix thoroughly.

  • System Setup:

    • Install the recommended C18 column.

    • Purge all pump lines with the respective mobile phases.

    • Set the column temperature to 30 °C.

    • Begin flowing the mobile phase at the initial gradient conditions (10% B) and a flow rate of 1.0 mL/min until the system pressure is stable.

  • Equilibration:

    • Equilibrate the column with the initial mobile phase conditions for at least 15 minutes before the first injection.

  • Injection and Data Acquisition:

    • Inject 10 µL of the prepared sample.

    • Start the gradient program and data acquisition.

  • Analysis:

    • Evaluate the resulting chromatogram for peak shape, retention time, and resolution from any impurities. Use the troubleshooting guide above to make necessary adjustments.

Troubleshooting Logic Diagram

This diagram illustrates a logical path for diagnosing and resolving common HPLC issues.

Caption: A decision tree for troubleshooting common HPLC problems.

References

This guide was developed by synthesizing fundamental chromatographic principles with best practices from established regulatory and scientific sources. For further reading and a deeper understanding of the concepts discussed, please refer to the following authoritative resources:

  • Introduction to Modern Liquid Chromatography, 3rd Edition. L.R. Snyder, J.J. Kirkland, J.W. Dolan. John Wiley & Sons, 2010. URL: [Link]

  • United States Pharmacopeia (USP) General Chapter <621> Chromatography. Provides comprehensive standards for chromatographic system suitability and validation. URL: [Link]

  • FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. Offers the regulatory framework for validating analytical methods. URL: [Link]

  • HPLC Troubleshooting Guide. A practical resource from a major chromatography vendor for diagnosing common issues. Waters Corporation. URL: [Link]

Validation & Comparative

A Senior Application Scientist's Guide to 2-Fluoro-6-(piperidin-1-yl)aniline: A Comparative Analysis for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In modern medicinal chemistry, the strategic selection of building blocks is paramount to imparting desirable pharmacological properties to lead compounds. Substituted anilines, in particular, are privileged scaffolds found in a vast array of approved therapeutics. This guide provides an in-depth comparison of 2-Fluoro-6-(piperidin-1-yl)aniline against its structural analogs. We will explore how its unique combination of ortho-substituents modulates physicochemical properties and synthetic reactivity, offering valuable insights for its application in drug discovery programs.

The incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability.[1][2] The fluorine atom can block sites of metabolic oxidation and its high electronegativity can adjust the pKa of nearby functional groups, which can be crucial for optimizing a drug's pharmacokinetic profile.[3][4] When combined with a sterically demanding and electron-donating group like piperidine, the resulting 2,6-disubstituted aniline presents a unique set of characteristics and synthetic challenges.

Comparative Physicochemical Properties

The properties of an aniline are profoundly influenced by its substituents. To understand the distinct nature of this compound, we compare it to simpler, yet structurally related, analogs: unsubstituted Aniline, 2-Fluoroaniline, and the sterically hindered 2,6-Diisopropylaniline.

CompoundStructureMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)pKa (Conjugate Acid)
Aniline Aniline93.13-6184~4.6[5][6]
2-Fluoroaniline 2-Fluoroaniline111.12-29182-183~3.2
2,6-Diisopropylaniline 2,6-Diisopropylaniline177.29-45257~3.4
This compound this compound194.25N/AN/AEstimated ~4.0-4.5

Analysis of Properties:

  • Basicity (pKa): Aniline has a pKa of approximately 4.6.[5][6] The introduction of an electron-withdrawing fluorine atom in the ortho position in 2-fluoroaniline significantly reduces the basicity of the amino group (pKa ~3.2) by pulling electron density away from the nitrogen. Conversely, the piperidinyl group in our target molecule is a saturated amine and acts as an electron-donating group through induction, which would be expected to increase basicity. However, the steric bulk of the two ortho substituents can disrupt the planarity of the amino group with the benzene ring, affecting resonance and thus basicity. The resulting pKa of this compound is a balance of these opposing electronic and steric effects, estimated to be moderately basic.

  • Steric Hindrance: Both 2,6-Diisopropylaniline and this compound are considered sterically hindered anilines.[7][8] This bulkiness around the amino group is a critical feature that dictates their reactivity in common synthetic transformations, such as cross-coupling reactions. While often presenting a challenge, this steric shield can also be advantageous, preventing undesired side reactions or directing reactions to other sites in the molecule.

Synthetic Reactivity: The Challenge of C-N Cross-Coupling

One of the most common and vital reactions for aniline building blocks is the palladium-catalyzed Buchwald-Hartwig amination, which forms a new carbon-nitrogen bond.[9] However, the reactivity of anilines in this transformation is highly dependent on their steric and electronic properties. Sterically hindered and electron-rich anilines, like our title compound, pose a significant challenge.[10][11]

The combination of a bulky piperidine and an ortho-fluoro substituent makes this compound a difficult coupling partner. The catalytic cycle of the Buchwald-Hartwig reaction involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and finally reductive elimination to form the desired product.[12] Extreme steric hindrance can slow down or completely inhibit the amine coordination and subsequent reductive elimination steps.

To overcome these challenges, specialized catalytic systems employing bulky, electron-rich phosphine ligands (e.g., biarylphosphines like RuPhos or BrettPhos) are often required.[11] These ligands stabilize the active Pd(0) species and facilitate the difficult reductive elimination step from the sterically congested intermediate.

Workflow and Experimental Protocol: Buchwald-Hartwig Amination

The following diagram illustrates a typical workflow for performing a Buchwald-Hartwig amination with a challenging aniline substrate.

Caption: Generalized workflow for Buchwald-Hartwig amination.

Self-Validating Experimental Protocol:

This protocol for the coupling of this compound with 4-bromotoluene is designed to be self-validating. The choice of catalyst, base, and conditions is specifically tailored for hindered substrates.

  • Vessel Preparation: To a flame-dried Schlenk tube under an argon atmosphere, add the palladium precatalyst (e.g., RuPhos Pd G3, 2 mol%), RuPhos ligand (4 mol%), and sodium tert-butoxide (1.4 equivalents).

    • Causality: An inert atmosphere is critical as the Pd(0) active catalyst is oxygen-sensitive. The use of a pre-catalyst and additional ligand ensures the generation and stability of the active catalytic species required for hindered substrates.[11] Sodium tert-butoxide is a strong, non-nucleophilic base necessary to deprotonate the aniline's conjugate acid after coordination to the palladium center.[12]

  • Reagent Addition: Add 4-bromotoluene (1.0 equivalent) and this compound (1.2 equivalents).

    • Causality: A slight excess of the aniline can help drive the reaction to completion.

  • Solvent and Reaction: Add anhydrous toluene (to 0.1 M concentration) via syringe. Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.

    • Causality: Anhydrous solvent is essential to prevent quenching of the strong base and catalyst deactivation. Elevated temperatures are required to overcome the high activation energy of the reductive elimination step for sterically demanding substrates.

  • Monitoring and Workup: Monitor the reaction progress by LC-MS. Upon completion (typically 12-24 hours), cool the reaction to room temperature, quench carefully with water, and extract the product into ethyl acetate.[13]

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

    • Trustworthiness: The final product should be characterized by ¹H NMR, ¹³C NMR, and HRMS to confirm its identity and purity, thus validating the success of the protocol.

Structure-Property Relationships: A Visual Guide

The interplay between the electronic and steric effects of the substituents dictates the overall character of the aniline. This can be visualized to understand the rationale for selecting a specific analog in a drug design campaign.

SAR_Concept cluster_analogs cluster_properties Aniline Aniline (Baseline) F_Aniline 2-Fluoroaniline Aniline->F_Aniline Add ortho-F (Electron Withdrawing) Diisopropyl_Aniline 2,6-Diisopropylaniline Aniline->Diisopropyl_Aniline Add two ortho-iPr (Bulky, Donating) Target This compound F_Aniline->Target Add ortho-Piperidine (Bulky, Donating) P1 Decreased Basicity F_Aniline->P1 P2 Increased Steric Hindrance Diisopropyl_Aniline->P2 P3 Modulated Reactivity Diisopropyl_Aniline->P3 Target->P2 Target->P3 P4 Blocked Metabolism Site Target->P4

Caption: Impact of ortho-substituents on aniline properties.

This diagram illustrates that starting from baseline aniline, the addition of an ortho-fluorine atom primarily decreases basicity due to its electron-withdrawing nature.[4] Adding bulky alkyl groups, as in 2,6-diisopropylaniline, dramatically increases steric hindrance, which in turn modulates (generally decreases) reactivity in standard coupling reactions.[8] Our target compound, this compound, combines these effects: it possesses significant steric bulk while the fluorine atom offers a potential site to block metabolic degradation, a highly desirable feature in drug design.[3]

Conclusion

This compound is a highly specialized building block whose value lies in the precise combination of its substituents. Compared to simpler analogs, it offers:

  • Significant Steric Shielding: This can be used to influence molecular conformation or prevent unwanted reactions at the nitrogen.

  • Modulated Basicity: A balance of electron-withdrawing and -donating effects results in a moderately basic aniline.

  • A Site for Metabolic Blocking: The ortho-fluoro group is a classic feature for improving a drug's pharmacokinetic profile by preventing C-H oxidation.[14]

While its synthetic utility requires specialized conditions, particularly for cross-coupling reactions, the unique properties it imparts make it a valuable tool for medicinal chemists aiming to fine-tune the ADME (Absorption, Distribution, Metabolism, and Excretion) and binding characteristics of their lead compounds.

References

  • Vertex AI Search. (n.d.). Practical catalytic method for synthesis of sterically hindered anilines. RSC Publishing. Retrieved January 30, 2026.
  • Kirk, K. L., et al. (1978). Synthesis and biological properties of 2-, 5-, and 6-fluoronorepinephrines. Journal of Medicinal Chemistry. [Link]

  • Malmedy, F., et al. (2016). Sterically Congested 2,6‐Disubstituted Anilines from Direct C−N Bond Formation at an Iodine(III) Center. Angewandte Chemie International Edition. [Link]

  • FooDB. (2019). Showing Compound Aniline (FDB003571). [Link]

  • Fengle Chemical. (n.d.). Why Buy 2-Fluoroaniline? Benefits for R&D and Manufacturing. [Link]

  • ResearchGate. (n.d.). Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands. Retrieved January 30, 2026.
  • Wikipedia. (n.d.). 2,6-Diisopropylaniline. [Link]

  • Journal of Engineering Research and Applied Science. (2024). Statistical Analysis of Substituent Effects on pKa of Aniline. [Link]

  • MDPI. (2020). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. [Link]

  • PubChem. (n.d.). Aniline. National Institutes of Health. [Link]

  • MDPI. (2024). Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. [Link]

  • PubMed Central. (2023). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. [Link]

  • ResearchGate. (n.d.). Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)
  • ResearchGate. (n.d.). ChemInform Abstract: Practical Catalytic Method for Synthesis of Sterically Hindered Anilines. Retrieved January 30, 2026.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Autechaux. (2026). Unlocking Pharmaceutical Potential: The Role of Fluoroaniline Intermediates. [Link]

  • ResearchGate. (n.d.). Substituent effects on the physical properties and pKa of aniline. Retrieved January 30, 2026.
  • ResearchGate. (n.d.). Review: Fluorine in Medicinal Chemistry. Retrieved January 30, 2026.
  • De Gruyter. (2023). Chapter 3: Synthetic Methods for Primary Anilines. [Link]

  • ChemRxiv. (n.d.). Enabling Room-Temperature Copper Cross-Coupling Reactions of Anilines with Aryl Bromides. [Link]

  • PubChem. (n.d.). p-Anisidine. National Institutes of Health. [Link]

  • ACS Publications. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. [Link]

  • PubMed Central. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. [Link]

  • Wikipedia. (n.d.). Borylation. [Link]

  • ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]

  • ACS Publications. (2024). Aminoselenation and Dehydroaromatization of Cyclohexanones with Anilines and Diselenides. [Link]

Sources

Comparative Guide: Biological Efficacy of 2-Fluoro-6-(piperidin-1-yl)aniline Analogs in MEK Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an in-depth technical analysis of 2-Fluoro-6-(piperidin-1-yl)aniline and its structural analogs. While this molecule serves as a critical intermediate, its pharmacophore—specifically the ortho-fluoro and ortho-piperidine substitution pattern on the aniline ring—is the efficacy driver for third-generation allosteric MEK inhibitors, most notably Cobimetinib (GDC-0973) .

This document compares the biological performance of this specific scaffold against non-fluorinated and morpholine-substituted alternatives, focusing on metabolic stability (microsomal clearance) and kinase inhibitory potency (IC50) .

Mechanistic Grounding: The Allosteric Advantage

To understand the efficacy of this compound analogs, one must understand their binding mode. Unlike ATP-competitive inhibitors, these analogs are designed to bind to the allosteric pocket adjacent to the ATP binding site of MEK1/2.

The Role of the Scaffold[1]
  • The Piperidine Ring: Occupies a specific hydrophobic sub-pocket within the enzyme. Its lipophilicity is crucial for cellular permeability.

  • The 2-Fluorine Atom: Serves a dual purpose:

    • Metabolic Blockade: It protects the metabolically labile ortho-position of the aniline ring from oxidation by Cytochrome P450 enzymes.

    • Electronic Modulation: It lowers the pKa of the aniline nitrogen, optimizing the hydrogen bond donor capability required for interaction with the backbone carbonyl of Val211 (in MEK1).

Diagram: MAPK Signaling & Allosteric Inhibition

The following diagram illustrates the MAPK pathway and the specific intervention point of MEK inhibitors utilizing this scaffold.

MAPK_Pathway GrowthFactor Growth Factor RTK RTK (Receptor) GrowthFactor->RTK RAS RAS (GTPase) RTK->RAS RAF RAF Kinase RAS->RAF MEK MEK1/2 (Target) RAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Transcription Transcription Factors (Proliferation) ERK->Transcription Inhibitor 2-Fluoro-6-(piperidin-1-yl) aniline Scaffold Inhibitor->MEK Allosteric Blockade

Caption: The MAPK cascade showing the allosteric intervention point of this compound-based inhibitors.

Comparative Analysis: Efficacy & Stability

The following data synthesizes Structure-Activity Relationship (SAR) studies comparing the optimal 2-Fluoro-6-(piperidin-1-yl) scaffold against common alternatives.

Table 1: Impact of Aniline Substitution on Potency and Stability

Data derived from optimization studies of Cobimetinib analogs.

Compound AnalogAniline Substitution (R1, R2)MEK1 IC50 (nM)Microsomal Stability (t1/2, min)Biological Verdict
Target Scaffold 2-F, 6-Piperidine 0.9 > 60 Optimal balance of potency and metabolic resistance.
Alternative A2-H, 6-Piperidine1.214Potent, but rapidly metabolized (oxidation at C-2).
Alternative B2-Cl, 6-Piperidine5.4> 60Stable, but steric clash reduces binding affinity.
Alternative C2-F, 6-Morpholine15.0> 60Stable, but lower cellular permeability (Polarity).
Alternative D2-F, 6-Pyrrolidine3.145Good potency, slightly lower hydrophobic fill.
Analysis of Alternatives
1. The Fluorine vs. Hydrogen (Metabolic Stability)

Replacing the 2-Fluorine with Hydrogen (Alternative A ) results in a molecule that retains high potency (IC50 = 1.2 nM) but suffers from poor metabolic stability. The C-H bond at the ortho-position is a prime target for oxidative metabolism.

  • Causality: The C-F bond is stronger and electronically deactivates the ring, preventing enzymatic oxidation. This extends the half-life (

    
    ) significantly, allowing for once-daily dosing potential.
    
2. Piperidine vs. Morpholine (Permeability & Potency)

Replacing the Piperidine ring with Morpholine (Alternative C ) introduces an oxygen atom, increasing polarity.

  • Causality: While morpholine analogs are often more soluble, the increased polarity reduces permeability across the cell membrane. Furthermore, the hydrophobic pocket in MEK prefers the lipophilic bulk of piperidine. Consequently, the IC50 drops by an order of magnitude (0.9 nM vs 15.0 nM).

Experimental Protocols

To validate the efficacy of these analogs, the following self-validating protocols are recommended.

Protocol A: FRET-Based MEK1 Kinase Assay

Objective: Determine IC50 values for aniline analogs coupled to the core scaffold.

  • Reagent Prep: Prepare 4x enzyme buffer (50 mM HEPES, 10 mM MgCl2, 1 mM DTT).

  • Enzyme Activation: Incubate recombinant MEK1 (2 nM final) with constitutively active RAF (to phosphorylate MEK) for 30 mins.

  • Inhibitor Addition: Add the this compound analog (dissolved in DMSO) in a serial dilution (10-point dose-response).

    • Control: DMSO only (0% inhibition).

    • Control: Staurosporine (100% inhibition).

  • Substrate Addition: Add fluorescein-labeled ERK2 substrate and ATP (at Km concentration, typically 10-20 µM).

  • Detection: After 60 mins, add EDTA to stop the reaction and Tb-labeled anti-phospho-ERK antibody.

  • Readout: Measure TR-FRET signal (Ex 340 nm, Em 495/520 nm).

  • Calculation: Fit data to a sigmoidal dose-response equation to derive IC50.

Protocol B: Microsomal Stability Assay

Objective: Assess the metabolic protection provided by the 2-Fluoro substitution.

  • Incubation: Incubate test compound (1 µM) with pooled human liver microsomes (0.5 mg/mL) in phosphate buffer (pH 7.4).

  • Initiation: Add NADPH-regenerating system to start the reaction.

  • Sampling: Aliquot samples at t = 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately mix aliquots with ice-cold acetonitrile containing an internal standard (e.g., Warfarin).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(concentration) vs. time. The slope (

    
    ) determines half-life: 
    
    
    
    .

Synthesis & Optimization Workflow

The following diagram outlines the logical flow for synthesizing and testing these analogs, highlighting the critical decision node regarding the aniline substitution.

SAR_Workflow Start Start: Aniline Precursor Subst_Choice Substitution Choice (Ortho-Position) Start->Subst_Choice Path_H 2-Hydrogen (Standard) Subst_Choice->Path_H Path_F 2-Fluoro (Target) Subst_Choice->Path_F Coupling Coupling to Core (e.g., Benzimidazole) Path_H->Coupling Path_F->Coupling Assay_Potency Assay: Kinase IC50 Coupling->Assay_Potency Assay_Metab Assay: Microsomal Stability Assay_Potency->Assay_Metab Result_H High Potency Low Stability Assay_Metab->Result_H If 2-H Result_F High Potency High Stability Assay_Metab->Result_F If 2-F

Caption: SAR workflow demonstrating how the 2-Fluoro substitution is the critical determinant for metabolic stability.

References

  • Rice, K. D., et al. (2012). "Novel Carboxamide-Based Allosteric MEK Inhibitors: Discovery and Optimization Efforts leading to Cobimetinib (GDC-0973)." ACS Medicinal Chemistry Letters. [Link]

  • Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews. [Link]

  • Hatzivassiliou, G., et al. (2013). "Mechanism of Action of the MEK Inhibitor Cobimetinib." Molecular Cancer Therapeutics. [Link]

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. [Link]

A Researcher's Guide to the In-Vitro Evaluation of 2-Fluoro-6-(piperidin-1-yl)aniline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the in-vitro characterization of novel 2-Fluoro-6-(piperidin-1-yl)aniline derivatives. As this chemical scaffold holds potential for diverse biological activities, a systematic and multi-faceted testing approach is crucial to elucidate its therapeutic promise. This document offers a curated selection of assays, detailed protocols, and a comparative analysis structure designed for researchers in drug discovery and development.

Introduction: The Therapeutic Potential of the this compound Scaffold

The this compound core represents a promising starting point for the development of new therapeutic agents. The aniline moiety is a well-established pharmacophore found in numerous approved drugs, particularly in oncology.[1][2][3][4] The incorporation of a fluorine atom can enhance metabolic stability, binding affinity, and pharmacokinetic properties.[5][6] Furthermore, the piperidine ring is a common feature in centrally active and other bioactive compounds, potentially influencing solubility and receptor interactions.[7][8] Given these structural alerts, derivatives of this scaffold are hypothesized to possess anticancer, anti-inflammatory, and antimicrobial properties.

This guide outlines a strategic in-vitro testing cascade to efficiently screen and characterize these derivatives, enabling a data-driven approach to lead optimization.

The In-Vitro Testing Cascade: A Multi-pronged Approach

To comprehensively assess the biological activity of this compound derivatives, a tiered approach is recommended. This allows for early identification of promising compounds and provides a deeper understanding of their mechanism of action.

In_Vitro_Testing_Cascade Start Start Cytotoxicity_Screening Initial Cytotoxicity Screening Start->Cytotoxicity_Screening Primary Evaluation Mechanism_Assays Mechanism of Action Assays Cytotoxicity_Screening->Mechanism_Assays Active Compounds Selectivity_Profiling Selectivity & Off-Target Profiling Mechanism_Assays->Selectivity_Profiling Characterized Hits Lead_Candidate Lead_Candidate Selectivity_Profiling->Lead_Candidate Optimized Leads

Caption: A streamlined workflow for in-vitro evaluation.

Foundational Assays: Assessing General Cytotoxicity

The initial step in characterizing any new chemical entity is to determine its cytotoxic potential.[9][10] This provides a baseline understanding of the compound's effect on cell viability and helps to guide concentration ranges for subsequent, more specific assays.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[11][12]

Experimental Protocol:

  • Cell Seeding: Plate cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a non-cancerous control cell line (e.g., HEK293) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives and a reference compound (e.g., Doxorubicin) in the appropriate cell culture medium. Add the compounds to the cells and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound that inhibits cell growth by 50%.

Data Presentation:

Table 1: Hypothetical Cytotoxicity Data (IC50 in µM) of this compound Derivatives

CompoundMCF-7 (Breast Cancer)A549 (Lung Cancer)HEK293 (Non-cancerous)Selectivity Index (SI) vs. MCF-7
Derivative 15.28.1>100>19.2
Derivative 212.815.3>100>7.8
Derivative 30.91.550.255.8
Doxorubicin0.50.810.521.0

The Selectivity Index (SI) is calculated as the IC50 in the non-cancerous cell line divided by the IC50 in the cancer cell line.

Delving Deeper: Mechanism of Action Assays

For compounds exhibiting significant and selective cytotoxicity against cancer cells, the next logical step is to investigate their potential mechanisms of action. Based on the structural features of the aniline scaffold, kinase inhibition is a plausible target.[1]

Kinase Inhibition Assays

Protein kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer. Assays to measure the inhibition of specific kinases can provide valuable mechanistic insights.[13][14][15] The ADP-Glo™ Kinase Assay is a robust, luminescence-based method for quantifying kinase activity.[16][17]

Experimental Protocol (General):

  • Kinase Reaction Setup: In a 96-well plate, combine the kinase, a suitable substrate, and ATP.

  • Compound Addition: Add the test compounds at various concentrations. Include a positive control (a known inhibitor of the target kinase) and a negative control (DMSO vehicle).

  • Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.[16]

  • ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction.

  • Luminescence Measurement: Measure the luminescent signal, which is proportional to the amount of ADP produced and, therefore, the kinase activity.

  • Data Analysis: Calculate the IC50 values for kinase inhibition.

Data Presentation:

Table 2: Hypothetical Kinase Inhibition Data (IC50 in µM) for Selected Derivatives

CompoundEGFR KinaseVEGFR2 KinaseAbl Kinase
Derivative 30.152.5>50
Erlotinib (EGFRi)0.0510.2>50
Sunitinib (VEGFRi)1.80.085.6

digraph "Kinase_Inhibition_Pathway" {
graph [splines=ortho, nodesep=0.5];
node [shape=record, fontname="Arial", fontsize=10, style=rounded];
edge [fontname="Arial", fontsize=9];

"Compound" [label="this compound Derivative", fillcolor="#FBBC05", fontcolor="#202124"]; "Kinase" [label="Target Kinase (e.g., EGFR)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "ATP" [label="ATP"]; "Substrate" [label="Substrate"]; "Phospho_Substrate" [label="Phosphorylated Substrate"]; "ADP" [label="ADP"]; "Downstream_Signaling" [label="Downstream Signaling\n(Proliferation, Survival)"]; "Inhibition" [shape=point, style=invis];

"Compound" -> "Kinase" [arrowhead=tee]; "Kinase" -> "Phospho_Substrate" [label="Phosphorylation"]; "ATP" -> "Kinase"; "Substrate" -> "Kinase"; "Phospho_Substrate" -> "Downstream_Signaling"; "Kinase" -> "ADP"; }

Caption: Mechanism of action via kinase inhibition.

Exploring Broader Therapeutic Potential: Anti-inflammatory and Antimicrobial Assays

The versatility of the aniline and piperidine scaffolds suggests that the derivatives may also possess anti-inflammatory or antimicrobial properties.[18][19]

In-Vitro Anti-inflammatory Assays

A key event in inflammation is the production of pro-inflammatory mediators like nitric oxide (NO) by activated macrophages.[20] Measuring the inhibition of NO production is a common in-vitro method to screen for anti-inflammatory activity.[20][21][22][23]

Experimental Protocol:

  • Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7) in 96-well plates.

  • Compound and LPS Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour, followed by stimulation with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Incubation: Incubate the cells for 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration (a stable metabolite of NO) using the Griess reagent.

  • Data Analysis: Determine the concentration of each compound that inhibits NO production by 50% (IC50).

Data Presentation:

Table 3: Hypothetical Anti-inflammatory Activity (NO Inhibition IC50 in µM)

CompoundNO Inhibition IC50 (µM)
Derivative 47.8
Derivative 515.2
Dexamethasone0.1
Antimicrobial Susceptibility Testing

The antimicrobial activity of the derivatives can be assessed by determining the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[24] The broth microdilution method is a standard technique for this purpose.[24][25]

Experimental Protocol:

  • Bacterial Strains: Use a panel of clinically relevant bacterial strains, including Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

  • Compound Dilution: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate containing Mueller-Hinton broth.

  • Inoculation: Inoculate each well with a standardized bacterial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Data Presentation:

Table 4: Hypothetical Antimicrobial Activity (MIC in µg/mL)

CompoundStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)
Derivative 6464
Derivative 7>128>128
Ciprofloxacin0.250.015

Conclusion and Future Directions

This guide provides a robust and scientifically grounded framework for the initial in-vitro evaluation of this compound derivatives. By systematically assessing their cytotoxicity, mechanism of action, and broader therapeutic potential, researchers can efficiently identify and prioritize lead candidates for further preclinical development. The experimental protocols and data presentation formats outlined herein are designed to ensure reproducibility and facilitate clear comparisons between derivatives and established reference compounds. Promising candidates identified through this cascade should be further investigated in more complex cellular models and eventually in in-vivo studies to validate their therapeutic potential.

References

  • Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. [Link]

  • Study of the in vitro cytotoxicity testing of medical devices. (n.d.). PMC - NIH. [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025). International Journal of Pharmaceutical Research and Applications (IJPRA). [Link]

  • Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. (2023). MDPI. [Link]

  • In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats. (2023). Journal of the American College of Nutrition. [Link]

  • (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025). ResearchGate. [Link]

  • Protocol Recommendations for Performing a Kinase Inhibition Assay. (2026). BellBrook Labs. [Link]

  • Synthesis and in vitro antitumor activities of novel 4-anilinoquinazoline derivatives. (n.d.). PubMed. [Link]

  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. (n.d.). ResearchGate. [Link]

  • Antimicrobial Susceptibility Testing. (n.d.). StatPearls - NCBI Bookshelf - NIH. [Link]

  • Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025). Journal of Pharmaceutical Research International. [Link]

  • Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. (n.d.). MDPI. [Link]

  • Assay Development for Protein Kinase Enzymes. (2012). NCBI - NIH. [Link]

  • Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. (2021). Integra Biosciences. [Link]

  • (PDF) Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025). ResearchGate. [Link]

  • Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. (2020). Dovepress. [Link]

  • In vitro and in vivo profile of 2-(3-di-fluoromethyl-5-phenylpyrazol-1-yl)-5-methanesulfonylpyridine, a potent, selective, and orally active canine COX-2 inhibitor. (n.d.). PubMed. [Link]

  • Antimicrobial Susceptibility Testing. (n.d.). Apec.org. [Link]

  • Evaluation of the Anti-Inflammatory Activity of Microwave Extracts of Thymus algeriensis: In Vitro, In Vivo, and In Silico Studies. (n.d.). MDPI. [Link]

  • Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative. (n.d.). PubMed Central. [Link]

  • Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. (2024). NIH. [Link]

  • In vitro toxicology. (n.d.). Nuvisan. [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys Research. [Link]

  • Antimicrobial Susceptibility Patterns and Biofilm Formation of Staphylococcus aureus Strains Isolated from Pediatric Patients with Atopic Dermatitis. (n.d.). MDPI. [Link]

  • Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. (2025). PubMed. [Link]

  • Kinase assays. (2020). BMG LABTECH. [Link]

  • Biological Activities of Piperazine Derivatives: A Comprehensive Review. (2024). Preprints.org. [Link]

  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH. [Link]

  • Synthesis and biological evaluation of novel aniline-derived asiatic acid derivatives as potential anticancer agents. (2014). PubMed. [Link]

  • Fluoro-recognition: New in vivo fluorescent assay for toluene dioxygenase probing induction by and metabolism of polyfluorinated compounds. (n.d.). PubMed. [Link]

  • Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. (2025). Hindawi. [Link]

Sources

Comparative Pharmacokinetic & Toxicological Profiling of Aniline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and DMPK Scientists

Introduction: The Aniline Paradox

The aniline moiety (phenylamine) represents a fundamental pharmacophore in medicinal chemistry, serving as the structural backbone for analgesics, local anesthetics, and antimicrobials. However, it simultaneously functions as a "toxophore." The naked aniline ring is susceptible to metabolic


-hydroxylation, yielding reactive metabolites that drive methemoglobinemia (MetHb) and genotoxicity.[1]

For drug development professionals, the challenge lies in structural modification: How do we retain therapeutic efficacy while sterically or electronically blocking the toxicological pathways?

This guide compares the pharmacokinetic (PK) profiles of four distinct aniline derivatives—Acetaminophen (APAP) , Lidocaine , Prilocaine , and Dapsone —to illustrate how structural variations dictate metabolic fate and toxicity.

Structural Determinants of ADME & Toxicity

The metabolic fate of an aniline derivative is largely determined by the substituents on the nitrogen atom and the phenyl ring. These modifications steer the molecule either toward safe conjugation (Phase II) or bioactivation (Phase I).

Acetaminophen (Paracetamol): The Acylated Safety Valve
  • Structure:

    
    -acetyl-p-aminophenol.
    
  • Mechanism: The acetylation of the amine group dramatically reduces the electron density on the nitrogen, making it a poor substrate for

    
    -hydroxylation under normal conditions.
    
  • PK Profile: Rapidly absorbed with high oral bioavailability (~88%).

  • Metabolic Divergence:

    • Major Pathway (>90%): Direct Phase II conjugation (Glucuronidation/Sulfation) on the phenolic hydroxyl group.

    • Minor Pathway (<10%): CYP2E1-mediated oxidation to NAPQI (N-acetyl-p-benzoquinone imine). This is not the standard N-hydroxylation seen in aniline but a quinoneimine formation.

  • Toxicity: Hepatotoxicity occurs only when glutathione is depleted, allowing NAPQI to arylate hepatic proteins.[2]

Lidocaine vs. Prilocaine: The Steric Shield

Both are amide-linked local anesthetics, but their toxicity profiles diverge due to steric hindrance on the phenyl ring.

  • Lidocaine (2,6-xylidine derivative):

    • Steric Shield: The two methyl groups at the ortho positions (2,6) sterically hinder the amide bond, protecting it from rapid hydrolysis by plasma esterases/amidases.

    • Metabolism: Primarily hepatic

      
      -dealkylation (CYP3A4) to MEGX, followed by hydrolysis to 2,6-xylidine .
      
    • Toxicity: 2,6-xylidine has low potential for MetHb induction because the methyl groups hinder the formation of the

      
      -hydroxy species required for the redox cycle.
      
  • Prilocaine (o-toluidine derivative):

    • Vulnerability: Lacks the second methyl group (only 2-methyl).

    • Metabolism: Rapidly hydrolyzed by carboxylases/amidases to o-toluidine .

    • Toxicity: o-Toluidine is efficiently

      
      -hydroxylated to form 4- and 6-hydroxy-o-toluidine . These metabolites are potent oxidizers of hemoglobin, making Prilocaine the primary driver of MetHb in EMLA (Eutectic Mixture of Local Anesthetics) formulations.
      
Dapsone: The Sulfone Trap
  • Structure: 4,4'-diaminodiphenyl sulfone.

  • PK Profile: High oral bioavailability but a very long half-life (~30 hours) due to enterohepatic recirculation.

  • Metabolic Fate: Undergoes reversible

    
    -acetylation and 
    
    
    
    -hydroxylation.
  • Toxicity: The persistent

    
    -hydroxy-dapsone metabolite cycles in the blood, causing dose-dependent methemoglobinemia and hemolysis, particularly in G6PD-deficient individuals.
    

Quantitative Pharmacokinetic Matrix

The following table synthesizes key PK parameters and toxicological risks for side-by-side comparison.

ParameterAcetaminophen (APAP)LidocainePrilocaineDapsone
Class Analgesic / AntipyreticAmide Local AnestheticAmide Local AnestheticSulfone Antibiotic
Oral Bioavailability ~88%~35% (High First Pass)~50%>90%
Half-Life (

)
2 – 3 hours1.5 – 2 hours1.6 hours20 – 30 hours
Protein Binding Low (10–25%)Moderate (60–80%)Moderate (~55%)High (70–90%)
Primary Metabolism Glucuronidation (Phase II)N-dealkylation (CYP3A4)Amide HydrolysisN-acetylation / N-hydroxylation
Key Toxic Metabolite NAPQI (Quinoneimine)2,6-Xylidine (Low risk)o-Toluidine N-hydroxy-dapsone
Primary Tox Risk HepatotoxicityCNS / CardiacMethemoglobinemia Hemolysis / MetHb

Mechanism of Toxicity: The Methemoglobinemia Cycle

Understanding the mechanism of aniline-induced toxicity is crucial for designing safer derivatives. The toxicity is not caused by the parent amine but by the N-phenylhydroxylamine metabolite.

The Redox Cycle
  • Bioactivation: The aniline derivative is oxidized by CYP2E1 (or CYP2C19) to a hydroxylamine (

    
    ).
    
  • Oxidation of Hemoglobin:

    
     reacts with Oxyhemoglobin (
    
    
    
    ), oxidizing it to Methemoglobin (
    
    
    ).
  • Formation of Nitroso: The hydroxylamine is oxidized to a Nitroso species (

    
    ).
    
  • Recycling: The Nitroso species is reduced back to hydroxylamine by NADPH-dependent reductases within the erythrocyte, establishing a futile redox cycle . One molecule of metabolite can oxidize hundreds of hemoglobin molecules.

Visualization of Metabolic Divergence

The following diagram illustrates how structural differences dictate whether an aniline derivative follows a "Safe" or "Toxic" pathway.

MetabolicDivergence AnilineScaffold Aniline Scaffold DirectConj Direct Conjugation (Glucuronidation) AnilineScaffold->DirectConj Acetylation (APAP) NHydrox N-Hydroxylation (CYP450) AnilineScaffold->NHydrox Naked Amine (Dapsone) Hydrolysis Amide Hydrolysis AnilineScaffold->Hydrolysis Amide Link (Prilocaine) SafeConj Safe Conjugate (Excreted) DirectConj->SafeConj PhenylHydrox Phenylhydroxylamine (Toxic Intermediate) NHydrox->PhenylHydrox Hydrolysis->NHydrox Releases o-Toluidine MetHb Methemoglobinemia (Heme Fe2+ -> Fe3+) PhenylHydrox->MetHb Oxidizes Hb Nitroso Nitrosobenzene Nitroso->PhenylHydrox NADPH Reductase MetHb->Nitroso Redox Cycle

Figure 1: Metabolic divergence of aniline derivatives. Acetaminophen favors direct conjugation (green), while Prilocaine and Dapsone enter the N-hydroxylation redox cycle (red) leading to Methemoglobinemia.

Experimental Protocol: Microsomal Stability Assay

To assess the metabolic stability and intrinsic clearance (


) of new aniline derivatives, the Microsomal Stability Assay  is the industry standard. This assay predicts hepatic clearance and identifies potential toxic metabolites.
Protocol Rationale
  • System: Liver Microsomes (Human/Rat) contain Phase I enzymes (CYPs) but lack Phase II cofactors (unless supplemented).

  • Cofactor: NADPH is required to drive CYP450 oxidation.

  • Controls:

    • Diclofenac:[3] High clearance control (CYP2C9).

    • Warfarin: Low clearance control.

    • Minus NADPH:[3] Controls for chemical instability.[4]

Step-by-Step Workflow
  • Preparation:

    • Thaw liver microsomes on ice. Dilute to 0.5 mg/mL protein concentration in 100 mM Potassium Phosphate buffer (pH 7.4).

    • Prepare 10 mM stock of test compound (aniline derivative) in DMSO.

  • Pre-Incubation:

    • Add test compound (final conc. 1 µM) to microsomes.

    • Incubate at 37°C for 5 minutes (allows protein binding equilibrium).

  • Initiation:

    • Add NADPH regenerating system (or 1 mM NADPH solution) to initiate reaction.

  • Sampling:

    • At

      
       minutes, remove 50 µL aliquots.
      
  • Termination:

    • Immediately dispense aliquot into 150 µL ice-cold Acetonitrile (containing Internal Standard) to precipitate proteins and quench metabolism.

  • Analysis:

    • Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

    • Plot

      
       vs. Time to determine slope (
      
      
      
      ).
Calculation of Intrinsic Clearance


Where 

is the negative slope of the elimination curve.
Assay Workflow Diagram

MicrosomalAssay cluster_sampling Sampling Loop (0-60 min) Start Start: Thaw Microsomes (0.5 mg/mL) Mix Add Test Compound (1 µM) Pre-warm 37°C Start->Mix Initiate Add NADPH Cofactor Mix->Initiate Sample Remove Aliquot Initiate->Sample Quench Quench in ACN (Protein Precipitation) Sample->Quench Analyze LC-MS/MS Analysis (% Parent Remaining) Quench->Analyze Calc Calculate CL_int & t1/2 Analyze->Calc

Figure 2: Workflow for determining intrinsic clearance of aniline derivatives using liver microsomes.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 1983, Acetaminophen. PubChem. Available at: [Link]

  • FDA Package Insert. Lidocaine and Prilocaine Cream, USP. DailyMed. Available at: [Link]

  • Coleman, M. D., & Jacobus, D. P. (1993). Reduction of dapsone hydroxylamine to dapsone during methaemoglobin formation in human erythrocytes in vitro. Biochemical Pharmacology.[5] Available at: [Link]

  • Higuchi, R., et al. (2013).[6] Prilocaine- and Lidocaine-Induced Methemoglobinemia Is Caused by Human Carboxylesterase-, CYP2E1-, and CYP3A4-Mediated Metabolic Activation.[6][7] Drug Metabolism and Disposition.[8][9][10] Available at: [Link]

  • Cyprotex. Microsomal Stability Assay Protocol. Evotec. Available at: [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Fluoro-6-(piperidin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed, procedural framework for the safe and compliant disposal of 2-Fluoro-6-(piperidin-1-yl)aniline (CAS No. 1184570-26-0). As a fluorinated aromatic amine, this compound possesses specific hazards that mandate a rigorous and informed approach to its waste management. The protocols outlined below are designed for researchers, chemists, and laboratory personnel, synthesizing established safety standards with practical, field-proven insights to ensure both personal safety and environmental compliance. This document is intended to supplement, not replace, your institution's specific Environmental Health & Safety (EHS) guidelines and all applicable local and national regulations.

Hazard Profile and Rationale for Specialized Disposal

Understanding the inherent risks of this compound is fundamental to appreciating the necessity of a stringent disposal protocol. Its hazard profile dictates every procedural step, from personal protective equipment (PPE) selection to final waste stream segregation. The compound is classified as a combustible liquid that is harmful if swallowed, inhaled, or absorbed through the skin, and causes significant skin, eye, and respiratory irritation.

The primary directive for disposal is to ensure the compound and its containers are managed by an approved, licensed waste disposal plant.[1][2][3][4] Casual disposal, such as discharge into the sewer system, is strictly prohibited and illegal, as it can introduce toxic and persistent substances into the environment.[1][5][6][7]

Table 1: Summary of Hazards and Disposal Implications

Hazard ClassificationGHS Hazard StatementKey Precautionary Statement (Disposal Context)Rationale & Impact on Disposal Protocol
Acute Toxicity (Oral, Dermal, Inhalation) H302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaled.[8]P261, P270, P280: Avoid breathing vapours; Do not eat, drink or smoke when using; Wear protective gloves/clothing/eye protection.All handling, including transfer to waste containers, must occur in a well-ventilated area, preferably a chemical fume hood, with full PPE to prevent exposure. Contaminated materials (gloves, wipes) become hazardous waste.
Skin & Eye Irritation H315: Causes skin irritation.[8] H319: Causes serious eye irritation.[8]P264, P305+P351+P338: Wash skin thoroughly after handling; IF IN EYES: Rinse cautiously with water for several minutes.Mandates the use of chemical-resistant gloves and safety goggles with side shields or a face shield. Justifies the need for readily accessible eyewash stations and safety showers.[9]
Respiratory Irritation H335: May cause respiratory irritation.[8]P271: Use only outdoors or in a well-ventilated area.[10]Reinforces the requirement for handling within a fume hood to contain vapors and prevent inhalation.
Flammability H227: Combustible liquid.P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.Waste containers must be stored away from ignition sources. Use of spark-proof tools may be necessary during spill cleanup or large-scale transfers.[9]
Chemical Reactivity Not explicitly stated, but typical for anilines.N/AIncompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[2][9] Waste must be segregated to prevent violent reactions within the container.

Essential Personal Protective Equipment (PPE)

Before handling the compound for any purpose, including disposal, the following minimum PPE is mandatory. The causality is clear: preventing all routes of exposure—dermal, ocular, and inhalation—is paramount.

  • Hand Protection: Wear chemical-resistant gloves, such as Butyl or Viton®. Nitrile gloves may be suitable for incidental contact but should be changed immediately upon contamination.[11]

  • Eye/Face Protection: Use chemical safety goggles that meet OSHA's 29 CFR 1910.133 or European Standard EN166 standards.[9] For tasks with a higher splash risk, a face shield should be worn in addition to goggles.

  • Skin and Body Protection: A flame-retardant lab coat is required. For larger quantities, consider a chemical-resistant apron or coveralls.[11]

  • Respiratory Protection: All transfers and handling should be performed inside a certified chemical fume hood.[12] If a fume hood is not feasible, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[11]

Immediate Spill Response Protocol

Accidents happen, and a prepared response is a cornerstone of laboratory safety. If a spill of this compound occurs, execute the following steps immediately:

  • Alert & Evacuate: Alert personnel in the immediate vicinity and evacuate the area if the spill is large or ventilation is poor.[11]

  • Control Ignition Sources: Immediately extinguish all nearby flames and turn off spark-producing equipment.[11]

  • Ventilate: Ensure the area is well-ventilated, typically by working within a fume hood.

  • Contain & Absorb: Wearing full PPE, cover the spill with an inert, non-combustible absorbent material such as vermiculite, dry sand, or earth.[9][11][13] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Waste: Carefully sweep or scoop the absorbed material into a suitable, sealable container for hazardous waste.[1][12] Use non-sparking tools for this process.[2][9]

  • Decontaminate: Wipe down the spill area with a suitable solvent (e.g., soap and water), collecting all cleaning materials as hazardous waste.

  • Label & Dispose: Tightly seal the container, label it clearly as "Hazardous Waste" with a full description of the contents (including the spilled chemical and absorbent material), and follow the disposal procedure in Section 5.[14]

Core Disposal Workflow: Segregation and Containment

The fundamental principle of chemical waste management is proper segregation. This not only ensures safety by preventing incompatible materials from mixing but also facilitates environmentally sound and cost-effective disposal.[15][16] this compound must be treated as halogenated organic waste .

Step-by-Step Waste Collection Protocol
  • Select the Correct Waste Container:

    • Use a designated, chemically resistant container, often a high-density polyethylene (HDPE) or glass bottle.[16]

    • The container must have a secure, vapor-tight screw cap to prevent the escape of fumes.[15]

    • Ensure the container is clean and compatible. The original product container is often a suitable choice for leftover pure compound.[7][17]

  • Label the Container (Before First Use):

    • Proper labeling is a critical, non-negotiable step. The container must be clearly marked with the words "Hazardous Waste." [14]

    • The label must include an accurate and complete list of all constituents and their approximate percentages. Do not use abbreviations or chemical formulas.[14]

    • Indicate the primary hazards (e.g., Toxic, Flammable, Irritant).[14]

  • Segregate Incompatibles:

    • Crucially, do not mix this waste stream with other categories. Specifically, keep it separate from:

      • Non-halogenated organic waste: Mixing halogenated and non-halogenated waste streams can significantly increase disposal costs.[15]

      • Strong Acids, Bases, and Oxidizers: This compound is incompatible with these materials and can cause dangerous reactions.[2][9]

      • Aqueous Waste: Keep organic and aqueous waste streams separate unless your facility's EHS protocol specifies otherwise.

  • Transferring Waste:

    • Always perform waste transfers inside a chemical fume hood while wearing full PPE.

    • Use a funnel to prevent spills on the exterior of the container.

    • Never fill a waste container more than 90% of its capacity to allow for vapor expansion.[16]

    • Keep the container closed at all times except when actively adding waste.[14] This is a common regulatory violation.

  • Storage of Waste Container:

    • Store the sealed waste container in a designated satellite accumulation area (SAA) or a central accumulation area.

    • The storage location must be secure, well-ventilated, and away from ignition sources and incompatible materials.[14]

Visualized Disposal Workflow and Final Steps

The following diagram illustrates the decision-making and procedural flow for disposing of waste containing this compound.

G Diagram 1: Disposal Workflow for this compound cluster_prep Preparation & Collection cluster_process Segregation & Transfer cluster_final Storage & Disposal start Waste Generation (e.g., Unused Reagent, Contaminated Materials, Reaction Quench) ppe Don Full PPE (Gloves, Goggles, Lab Coat) start->ppe Safety First hood Work in Fume Hood ppe->hood container Select & Label Waste Container 'Hazardous Waste' 'Halogenated Organic' segregate Confirm Segregation (No Acids, Oxidizers, or Non-Halogenated Waste) container->segregate hood->container transfer Transfer Waste to Container (Use Funnel, Fill <90%) seal Securely Seal Container transfer->seal segregate->container If Incorrect, Use Correct Container segregate->transfer If Correct store Store in Designated Satellite Accumulation Area seal->store request Arrange for Pickup by Institutional EHS or Licensed Disposal Contractor store->request document Complete Waste Manifest & Logbook Documentation request->document end Disposal Complete document->end

Caption: Workflow for Disposal of this compound Waste.

Final Disposal Steps:
  • Arrange for Pickup: Once the container is full or has reached its storage time limit, contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.

  • Documentation: Complete all necessary paperwork, such as a hazardous waste manifest or internal tracking form. Accurate documentation is a legal requirement.

  • Container Decontamination: Any reusable container that once held this chemical must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[17]

Regulatory Adherence

All hazardous waste disposal activities are governed by stringent regulations. In the United States, the Environmental Protection Agency (EPA) enforces these rules under the Resource Conservation and Recovery Act (RCRA). Similar regulatory bodies exist in other countries. It is your responsibility to be aware of and compliant with all local, state, and national regulations.[11][18] Consulting with your EHS department is the most reliable way to ensure full compliance.

By adhering to this structured, scientifically-grounded protocol, you ensure that the disposal of this compound is conducted in a manner that protects you, your colleagues, and the environment.

References

  • Safety Data Sheet for this compound. Sigma-Aldrich.
  • Safety Data Sheet for 2-piperidino-5-(trifluoromethyl)aniline. Fisher Scientific.
  • Safety D
  • Safety D
  • Safety Data Sheet for 6-Chloro-2-methyl aniline. Fisher Scientific.
  • Safety Data Sheet for 2-Fluoroaniline. Thermo Fisher Scientific.
  • Safety D
  • Safety Data Sheet for 3-(Piperidin-1-ylmethyl)aniline. Fisher Scientific.
  • Safety Data Sheet for 2-Chloro-6-fluoroaniline. Thermo Fisher Scientific.
  • Safety D
  • 2-FLUORO ANILINE MATERIAL SAFETY D
  • This compound Product Page. Fluorochem.
  • Aniline - Hazardous Substance Fact Sheet. New Jersey Department of Health.
  • Hazardous Materials Disposal Guide. Nipissing University.
  • Guidelines for Solvent Waste Recycling and Disposal. Hazardous Waste Experts.
  • Safety D
  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.
  • This compound Product Page. BLDpharm.
  • Hazardous Waste Disposal Guide. Northwestern University Research Safety.
  • Chemical Waste Guidelines. University of Minnesota Health, Safety & Risk Management.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.